2-Methylthio-3,5-dimethylphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12OS |
|---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
3,5-dimethyl-2-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-6-4-7(2)9(11-3)8(10)5-6/h4-5,10H,1-3H3 |
InChI Key |
DGLPDVONIWDUPH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)SC)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylthio-3,5-dimethylphenol and Its Isomers: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 2-Methylthio-3,5-dimethylphenol, a substituted thiophenol of significant interest to researchers in medicinal chemistry and drug development. Acknowledging the challenges in identifying a dedicated CAS number for this specific isomer, this document offers an in-depth exploration of its chemical family. We present a detailed examination of the synthesis, physicochemical properties, and potential therapeutic applications of closely related, well-documented isomers, particularly 3,5-Dimethyl-4-(methylthio)phenol. Furthermore, this guide outlines robust, field-proven experimental protocols for the synthesis of substituted thiophenols, equipping researchers with the practical knowledge required for their investigation. The narrative is grounded in established chemical principles, supported by authoritative citations, and visualized through structured data tables and process diagrams to ensure both scientific integrity and practical utility.
Introduction and CAS Number Elucidation
The precise identification of a chemical entity is foundational to all scientific research. The target of this guide, 2-Methylthio-3,5-dimethylphenol, presents an immediate challenge in this regard. An exhaustive search of prominent chemical databases, including CAS Common Chemistry, PubChem, and commercial supplier catalogs, did not yield a specific CAS Registry Number for the 2-methylthio isomer of 3,5-dimethylphenol.
This absence of a dedicated CAS number suggests that 2-Methylthio-3,5-dimethylphenol may be a novel compound or one that has not been extensively characterized in the public domain. However, several structural isomers and related compounds are well-documented, providing a solid framework for understanding the potential properties and synthesis of the target molecule.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Differentiator |
| 3,5-Dimethyl-4-(methylthio)phenol | 7379-51-3 | C₉H₁₂OS | 168.26 | Isomer with methylthio group at the 4-position.[1][2][3][4] |
| 3,5-Dimethylthiophenol | 38360-81-5 | C₈H₁₀S | 138.23 | Lacks the hydroxyl group, it is a thiol.[5] |
| 2-(Methylthio)phenol | 1073-29-6 | C₇H₈OS | 140.20 | Lacks the two methyl groups on the phenol ring.[6] |
| 3,5-Dimethylphenol | 108-68-9 | C₈H₁₀O | 122.16 | The parent phenol without the methylthio group.[7] |
Given the confirmed existence and available data for 3,5-Dimethyl-4-(methylthio)phenol (CAS: 7379-51-3) , this guide will use it as a primary reference compound to infer the properties and potential applications of the target molecule, 2-Methylthio-3,5-dimethylphenol. This approach allows us to proceed with a scientifically grounded discussion while acknowledging the current data limitations for the specific 2-substituted isomer.
The Thiophenol Moiety in Medicinal Chemistry
The incorporation of sulfur-containing functional groups is a well-established strategy in drug design. The thiol (-SH) and thioether (-S-R) moieties bestow unique physicochemical properties that can be leveraged for therapeutic benefit.[8][9] Thiophenols and their derivatives, such as the title compound, are of particular interest for several reasons:
-
Antioxidant and Radical Scavenging Properties: The thiol group can act as a potent hydrogen donor, neutralizing reactive oxygen species (ROS) and mitigating oxidative stress, a key pathological factor in numerous diseases.[8]
-
Enzyme Inhibition: The nucleophilic nature of the thiolate anion makes it an effective inhibitor of various enzymes, particularly those with electrophilic residues in their active sites.
-
Metal Chelation: Thiols are known to form stable complexes with heavy metal ions, a property utilized in the treatment of heavy metal poisoning.[8]
-
Bioisosteric Replacement: The thiophene ring, a related sulfur-containing heterocycle, is often used as a bioisostere for the benzene ring in drug design, modulating pharmacokinetic and pharmacodynamic properties.[10][11][12]
The diverse biological activities of substituted thiophenes and thiols underscore the therapeutic potential of this class of compounds, making the synthesis and evaluation of novel derivatives like 2-Methylthio-3,5-dimethylphenol a worthwhile endeavor.[13][14][15][16]
Synthesis of Substituted Thiophenols: A Methodological Overview
The synthesis of 2-Methylthio-3,5-dimethylphenol, while not explicitly described in the literature, can be approached through established methods for the introduction of a methylthio group onto a phenol ring. A plausible and robust synthetic strategy would involve the ortho-thiolation of 3,5-dimethylphenol followed by S-methylation.
Proposed Synthetic Pathway
The following two-step pathway is proposed for the synthesis of 2-Methylthio-3,5-dimethylphenol, starting from the readily available 3,5-dimethylphenol.
Caption: Proposed two-step synthesis of 2-Methylthio-3,5-dimethylphenol.
Detailed Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on established methods for the synthesis of thiophenols and their subsequent alkylation.[17][18][19][20][21] This should be regarded as a starting point for the development of a specific synthesis for 2-Methylthio-3,5-dimethylphenol.
Step 1: Synthesis of 2-Mercapto-3,5-dimethylphenol (Hypothetical Intermediate)
This step is the most challenging due to the need for regioselective ortho-thiolation. A multi-step approach, such as the Newman-Kwart rearrangement, would be a logical choice.
-
Preparation of O-Aryl Thiocarbamate:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 3,5-dimethylphenol (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide).
-
Add a base such as potassium carbonate (1.5 equivalents).
-
To this suspension, add N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-aryl thiocarbamate.
-
-
Newman-Kwart Rearrangement:
-
Place the crude O-aryl thiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound under an inert atmosphere to a temperature typically in the range of 200-250 °C. The rearrangement can be monitored by TLC or by observing the disappearance of the starting material.
-
Cool the reaction mixture to obtain the crude S-aryl thiocarbamate.
-
-
Hydrolysis to the Thiol:
-
Dissolve the crude S-aryl thiocarbamate in a suitable alcoholic solvent (e.g., ethanol).
-
Add a strong base, such as sodium hydroxide (excess), and reflux the mixture until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture, dilute with water, and acidify with a non-oxidizing acid (e.g., hydrochloric acid) to precipitate the thiol.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography or distillation.
-
Step 2: S-Methylation to 2-Methylthio-3,5-dimethylphenol
-
Deprotonation of the Thiol:
-
Dissolve the purified 2-Mercapto-3,5-dimethylphenol (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran.
-
Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), and stir until a clear solution is formed.
-
-
Methylation:
-
Cool the solution in an ice bath and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
-
Work-up and Purification:
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to yield 2-Methylthio-3,5-dimethylphenol.
-
Physicochemical Properties and Spectroscopic Data
While experimental data for 2-Methylthio-3,5-dimethylphenol is not available, we can predict its properties based on its structure and data from its isomer, 3,5-Dimethyl-4-(methylthio)phenol.
| Property | Predicted Value for 2-Methylthio-3,5-dimethylphenol | Reported Value for 3,5-Dimethyl-4-(methylthio)phenol |
| Molecular Formula | C₉H₁₂OS | C₉H₁₂OS[1][2] |
| Molecular Weight ( g/mol ) | 168.26 | 168.26[1][2] |
| Appearance | Likely a solid or high-boiling liquid at room temp. | Solid[1] |
| Melting Point (°C) | Predicted to be in a similar range to the isomer. | 64-65.5[1] |
| Boiling Point (°C) | Expected to be high, likely >200 °C at atm. pressure. | 155-160 @ 12 Torr[1] |
| Solubility | Likely soluble in organic solvents, sparingly in water. | Data not widely available. |
| pKa | Expected to be around 9-10 for the phenolic proton. | Data not widely available. |
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to two distinct methyl groups on the aromatic ring, a singlet for the S-methyl group, aromatic protons, and a broad singlet for the phenolic hydroxyl group.
-
¹³C NMR: Resonances for the aromatic carbons (including those attached to the hydroxyl, methylthio, and methyl groups), and the S-methyl carbon.
-
IR Spectroscopy: A broad absorption band for the O-H stretch (around 3200-3600 cm⁻¹), C-H stretches for the methyl and aromatic groups, and C-S stretching vibrations.
-
Mass Spectrometry: A molecular ion peak at m/z = 168.26, along with characteristic fragmentation patterns.
Potential Applications in Drug Discovery and Development
The structural features of 2-Methylthio-3,5-dimethylphenol suggest several potential applications in drug discovery, particularly in areas where oxidative stress and specific enzymatic pathways are implicated.
Caption: Potential therapeutic applications of 2-Methylthio-3,5-dimethylphenol.
-
Antioxidant and Neuroprotective Agents: The phenolic hydroxyl group, coupled with the electron-donating nature of the methyl and methylthio substituents, suggests that this molecule could be an effective antioxidant. This could be relevant for neurodegenerative diseases where oxidative stress plays a significant role.
-
Enzyme Inhibitors: The thiol group is a known pharmacophore for inhibiting certain classes of enzymes, such as metalloproteinases or cysteine proteases. The specific substitution pattern of 2-Methylthio-3,5-dimethylphenol would influence its binding affinity and selectivity.
-
Antimicrobial Agents: Thiophene and its derivatives have demonstrated a broad spectrum of antimicrobial activity.[13] The lipophilicity imparted by the methyl and methylthio groups may enhance cell membrane permeability, a desirable trait for antimicrobial drug candidates.
Conclusion
While 2-Methylthio-3,5-dimethylphenol remains a compound with limited publicly available data, its structural features place it within a class of molecules with significant therapeutic potential. This guide has provided a scientifically grounded framework for its study, including a plausible synthetic route, predicted physicochemical properties, and potential applications in drug discovery. The detailed information on its close isomer, 3,5-Dimethyl-4-(methylthio)phenol, serves as a valuable reference point for researchers. The experimental protocols and conceptual diagrams presented herein are intended to empower scientists to further investigate this and other novel substituted thiophenols, contributing to the advancement of medicinal chemistry.
References
-
Organic Syntheses. (n.d.). Thiophenol. Retrieved from [Link]
- Morley, J. O., & Matthews, T. P. (2006). Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry, 4(2), 359-366.
-
ResearchGate. (2025). Studies on the biological activity of some nitrothiophenes. Retrieved from [Link]
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025).
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). RSC Medicinal Chemistry.
-
Organic Chemistry Portal. (n.d.). Synthesis of thiophenols. Retrieved from [Link]
-
MDPI. (2024). Biological Activities of Thiophenes. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(p-Chlorophenylthio)ethanol.
-
PharmaInfo. (n.d.). Synthesis and Modification of New Derivatives from Thiophenol. Retrieved from [Link]
-
MDPI. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Retrieved from [Link]
- RSC Publishing. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
-
Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved from [Link]
- World Journal of Advanced Research and Reviews. (2025).
-
CAS Common Chemistry. (n.d.). 3,5-Dimethyl-4-(methylthio)phenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Medicinal Thiols: Current Status and New Perspectives. Retrieved from [Link]
-
NIST. (n.d.). 3,5-Dimethylthiophenol. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Phenol, 3,5-dimethyl-4-(methylthio)- (CAS 7379-51-3). Retrieved from [Link]
-
FooDB. (2010). Showing Compound 2-(Methylthio)phenol (FDB021197). Retrieved from [Link]
-
US EPA. (2026). Phenol, 3,5-dimethyl-4-(methylthio)- - Substance Details - SRS. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 2-(methyl thio) phenol, 1073-29-6. Retrieved from [Link]
- Google Patents. (n.d.). CN111187188A - Synthesis method of substituted thiophenol.
- Faraday Discussions. (n.d.). Contrasting the excited state reaction pathways of phenol and para-methylthiophenol in the gas and liquid phases.
- Google Patents. (n.d.). CN104672062A - Synthetic method of 2, 3, 5-trimethylphenol.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-(Methylthio)-4,5-diphenyloxazole.
- BenchChem. (n.d.).
-
PubChem. (n.d.). 3,5-Dimethylphenol. Retrieved from [Link]
-
ResearchGate. (2025). Formaldehyde condensations with phenol and its homologues. XI. The preparation of 2‐hydroxymethyl‐3:5‐dimethylphenol by a new general method. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 3,5-dimethylphenol. Retrieved from [Link]
- BenchChem. (2025).
-
SpectraBase. (n.d.). Thiophene, 3,5-dimethyl-2-(methylthio)-. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 3,5-Dimethyl-4-(methylthio)phenol | CAS 7379-51-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Phenol, 3,5-dimethyl-4-(methylthio)- (CAS 7379-51-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. 3,5-Dimethylthiophenol [webbook.nist.gov]
- 6. 2-(methyl thio) phenol, 1073-29-6 [thegoodscentscompany.com]
- 7. 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. cognizancejournal.com [cognizancejournal.com]
- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Studies on the biological activity of some nitrothiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]
- 15. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 16. journalwjarr.com [journalwjarr.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pharmainfo.in [pharmainfo.in]
- 21. Organic Syntheses Procedure [orgsyn.org]
2-Methylthio-3,5-dimethylphenol: Synthesis, Molecular Structure, and Applications in DHPS Inhibitor Design
Executive Summary
In the landscape of rational drug design and advanced organic synthesis, 2-Methylthio-3,5-dimethylphenol (CAS: 25674-57-1) occupies a critical niche as a highly functionalized aromatic building block[1]. Characterized by its unique stereoelectronic profile—featuring an ortho-methylthio group flanked by a hydroxyl and two methyl substituents—this compound serves as a pivotal intermediate in the development of next-generation multisubstituted sulfones[2]. As a Senior Application Scientist, I present this technical guide to dissect its physicochemical architecture, detail its specialized electrochemical synthesis, and explore its downstream application in overcoming antimicrobial resistance via dihydropteroate synthase (DHPS) inhibition[2].
Molecular Architecture and Physicochemical Profile
The utility of 2-methylthio-3,5-dimethylphenol stems from the precise spatial arrangement of its functional groups. The electron-donating hydroxyl (-OH) and methyl (-CH3) groups activate the aromatic ring, while the methylthio (-SCH3) group introduces a site for controlled oxidation or nucleophilic displacement. This specific substitution pattern provides the necessary steric bulk and lipophilicity required for high-affinity enzyme binding in downstream pharmaceutical derivatives[2].
Quantitative Data Summary
Below is a consolidated table of the compound's core physicochemical properties[1]:
| Property | Value |
| IUPAC Name | 3,5-Dimethyl-2-(methylthio)phenol |
| CAS Registry Number | 25674-57-1 |
| Molecular Formula | C9H12OS |
| Molecular Weight | 168.26 g/mol |
| Melting Point | 39 – 40.5 °C |
| Boiling Point | 110 – 111 °C (at 20 Torr) |
| Predicted LogP | 2.4 |
Advanced Synthesis: Electrochemical Electrophilic Aromatic Methylthiation
Traditional methylthiation of phenols often relies on harsh reagents or suffers from poor regioselectivity. To circumvent these limitations, an advanced electrochemical anodic oxidation methodology is employed. By electrolyzing dimethyl disulfide (DMDS) in liquid sulfur dioxide (SO₂), a strongly electrophilic methylsulfenium cation (
Causality Insight: Liquid SO₂ is specifically chosen as the solvent because it provides a highly polar yet non-nucleophilic environment. This uniquely stabilizes the transient, highly reactive methylsulfenium cation, preventing premature quenching and ensuring high-yield electrophilic aromatic substitution[4].
Step-by-Step Experimental Protocol: Electrochemical Synthesis
Self-Validating System: This protocol utilizes cyclic voltammetry (CV) as an internal control to monitor reagent consumption.
-
Electrochemical Cell Setup: Assemble a divided electrochemical cell equipped with a high-surface-area platinum mesh anode and a carbon rod cathode. Ensure the system is purged with dry argon.
-
Solvent & Electrolyte Preparation: Condense liquid SO₂ (approx. 50 mL) into the cell at -10°C using a dry ice/acetone bath. Dissolve tetrabutylammonium hexafluorophosphate (0.1 M) to serve as the supporting electrolyte.
-
Reagent Introduction: Introduce dimethyl disulfide (DMDS, 10 mmol) and 3,5-dimethylphenol (10 mmol) into the anodic compartment.
-
Controlled Potential Electrolysis: Apply a constant anodic potential of +1.2 V (vs. Ag/AgCl).
-
Validation Step: Perform cyclic voltammetry pre- and post-electrolysis. The reaction is deemed complete when the characteristic anodic oxidation peak of DMDS completely disappears.
-
-
Workup and Isolation: Safely vent and evaporate the SO₂ gas. Extract the remaining residue with dichloromethane (3 x 20 mL), wash with brine, dry over anhydrous
, and purify via silica gel column chromatography (Hexane:Ethyl Acetate) to yield pure 2-methylthio-3,5-dimethylphenol[4].
Workflow of anodic methylsulfenium generation and regioselective electrophilic aromatic substitution.
Pharmacological Application: Next-Generation DHPS Inhibitors
The most prominent application of 2-methylthio-3,5-dimethylphenol is its role as a precursor in the synthesis of heteromultisubstituted 4-aminodiphenyl sulfones. These compounds are potent inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial and protozoan folate biosynthesis pathway[2].
Causality Insight: Standard sulfa drugs (like Dapsone) face severe clinical resistance. By utilizing 2-methylthio-3,5-dimethylphenol as a building block, chemists can synthesize sulfones with bulky ortho substituents. These substituents create specific hydrophobic interactions within the DHPS active site, effectively bypassing the mutated residues that confer resistance to traditional drugs[2].
Step-by-Step Experimental Protocol: Sulfone Derivatization
Self-Validating System: Thin-Layer Chromatography (TLC) and LC-MS are used sequentially to confirm oxidation states.
-
Thioether Cleavage & Activation: Treat 2-methylthio-3,5-dimethylphenol with sodium methoxide in anhydrous DMF to generate a highly reactive nucleophilic thiolate.
-
Nucleophilic Aromatic Substitution (
): React the thiolate with 1-chloro-4-nitrobenzene at 80°C for 4 hours. The electron-withdrawing nitro group activates the aryl chloride, facilitating the formation of an asymmetric diaryl thioether. -
Controlled Oxidation: Dissolve the intermediate in dichloromethane at 0°C. Slowly add m-chloroperoxybenzoic acid (m-CPBA, 2.5 equivalents).
-
Validation Step: Monitor via TLC. The non-polar thioether will first convert to a moderately polar sulfoxide, and finally to the highly polar sulfone. Quench only when the intermediate sulfoxide spot is entirely consumed.
-
-
Nitro Reduction: Subject the resulting nitro-sulfone to catalytic hydrogenation (
gas, Raney Nickel catalyst) in methanol to reduce the nitro group, yielding the highly active 2-(4-aminophenyl)sulfonyl-3,5-dimethylphenol[2][5].
Mechanism of competitive DHPS inhibition by 2-methylthio-3,5-dimethylphenol-derived sulfones.
Quantitative Structure-Activity Relationship (QSAR) Dynamics
Extensive QSAR modeling utilizing the INDO (Intermediate Neglect of Differential Overlap) method has demonstrated a linear correlation between the computed electronic net charges of the
Derivatives synthesized from 2-methylthio-3,5-dimethylphenol—specifically the 2',4',6'-substituted variants—exhibit a profound increase in efficacy. The combination of the 4'-OH group and the sterically demanding ortho-methyl/methylthio groups forces the molecule into an optimal conformational alignment within the DHPS binding pocket. Empirical testing confirms that these specific heteromultisubstituted derivatives are 5 to 11.5 times more effective at inhibiting DHPS than the clinical standard, 4,4'-diaminodiphenyl sulfone (DDS)[2][5].
References
- Molaid Chemical Database Title: 2-methylthio-3,5-dimethylphenol - CAS 25674-57-1 Properties and Synthesis Source: Molaid URL
- Glass, R. S., & Jouikov, V. V. (1999)
- De Benedetti, P. G., et al. (1989)
Sources
Methodological & Application
Application Note: Advanced Analytical Methodologies for the Trace Detection of 2-Methylthio-3,5-dimethylphenol
Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Complex Pharmaceutical Active Pharmaceutical Ingredients (APIs) and Environmental Samples Methodology: GC-MS/MS (EI) and UHPLC-MS/MS (ESI-)
Scientific Context & Rationale
In modern drug development, the rigorous control of process-related impurities is mandated by global regulatory frameworks such as the . 2-Methylthio-3,5-dimethylphenol (CAS 25674-57-1)[1] is a highly specific aryl sulfide derivative that frequently emerges as a process-related impurity during the synthesis of complex phenolic APIs, particularly those involving thioetherification or methylation side reactions.
Due to its potential to act as a reactive electrophile precursor or a potent flavor/fragrance off-note (detectable by the human olfactory system at parts-per-trillion levels), highly sensitive and orthogonal analytical methods are required. This application note details two self-validating analytical protocols—GC-MS/MS and UHPLC-MS/MS—designed to quantify this compound down to trace (ppb) levels, utilizing high-purity reference standards[2].
Physicochemical Profiling & Causality in Method Design
To design a robust extraction and chromatographic strategy, we must first analyze the molecule's intrinsic properties. The analytical choices in this protocol are directly dictated by the physicochemical data outlined in Table 1.
Table 1: Physicochemical Properties of 2-Methylthio-3,5-dimethylphenol
| Property | Value | Analytical Implication (Causality) |
| CAS Number | 25674-57-1[1] | Unique identifier for standard procurement[2]. |
| Molecular Formula | C9H12OS[1] | Dictates exact mass (168.06) for MS tuning. |
| Molecular Weight | 168.26 g/mol [1] | Low MW makes it highly amenable to GC-MS analysis. |
| LogP (Octanol/Water) | 2.4[3] | Highly lipophilic. Requires non-polar solvents (e.g., Hexane) for Liquid-Liquid Extraction (LLE). |
| Boiling Point | 110-111 °C (at 20 Torr)[3] | Volatile under vacuum; ideal for GC without derivatization. |
| Melting Point | 39-40.5 °C[3] | Semi-solid at room temperature; ensure complete dissolution in organic diluents. |
Expert Insight: Because the molecule possesses both a weakly acidic phenolic hydroxyl group (pKa ~9.5) and a lipophilic methylthio group, pH control during sample preparation is critical. By acidifying the sample matrix to pH 4.0, the phenol remains fully protonated (unionized), driving its partition into the organic phase during extraction and leaving polar matrix interferences behind.
Analytical Decision Workflow
The following self-validating workflow dictates the sample preparation and instrument selection based on the nature of the sample matrix.
Fig 1. Self-validating extraction and orthogonal chromatographic decision workflow.
Experimental Protocols: Self-Validating Systems
A protocol is only as trustworthy as its built-in controls. In accordance with , these methods utilize a surrogate internal standard (IS) to create a self-validating loop. If the IS recovery falls outside the 85–115% range, the extraction is automatically flagged as invalid, preventing false-negative reporting due to matrix suppression or extraction failure.
Universal Sample Preparation (Liquid-Liquid Extraction)
-
Matrix Aliquot: Transfer 1.0 mL of aqueous sample (or 100 mg of API dissolved in 1.0 mL of water) into a 15 mL glass centrifuge tube.
-
Self-Validation Spike: Add 10 µL of 2,4-Dimethylphenol-3,5,6-d3 (Internal Standard, 1 µg/mL). Causality: The deuterated IS mimics the target's extraction thermodynamics perfectly.
-
pH Adjustment: Add 500 µL of 100 mM Acetate Buffer (pH 4.0). Causality: Suppresses ionization of the phenolic -OH, maximizing organic partitioning.
-
Extraction: Add 3.0 mL of LC-MS grade Hexane. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 minutes.
-
Recovery: Transfer the upper organic (Hexane) layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 30 °C.
-
Reconstitution:
-
For GC-MS/MS: Reconstitute in 200 µL of Dichloromethane (DCM).
-
For LC-MS/MS: Reconstitute in 200 µL of Initial Mobile Phase (Water:Acetonitrile, 90:10).
-
Protocol A: GC-MS/MS Method (Primary Method)
Due to the compound's boiling point[3], Gas Chromatography coupled with Electron Ionization (EI) is the gold standard for its trace detection.
Table 2: GC-MS/MS Operational Parameters
| Parameter | Setting | Scientific Rationale |
| Column | DB-5MS (30 m × 0.25 mm, 0.25 µm) | The 5% phenyl stationary phase provides optimal pi-pi interactions with the aromatic ring. |
| Carrier Gas | Helium, Constant Flow 1.2 mL/min | Maintains optimal linear velocity across the temperature gradient. |
| Injection | 1 µL, Splitless, 250 °C | Maximizes transfer of trace analytes onto the column head. |
| Oven Program | 60 °C (1 min) → 15 °C/min to 280 °C (hold 3 min) | Focuses the analyte at the column head, followed by rapid elution to minimize band broadening. |
| Ion Source | EI, 70 eV, 230 °C | Standard hard ionization to generate reproducible fragments. |
Protocol B: UHPLC-MS/MS Method (Orthogonal Method)
For matrices that degrade in a GC inlet, LC-MS/MS is required. Expert Insight: Most generic LC-MS methods use acidic mobile phases (ESI+). However, 2-Methylthio-3,5-dimethylphenol is a weak acid. By deliberately shifting to a basic mobile phase (pH 9.0) and using Negative Electrospray Ionization (ESI-) , we force the molecule into its phenoxide anion state ([M-H]-), increasing detection sensitivity by over 10-fold compared to positive mode.
Table 3: UHPLC-MS/MS Operational Parameters
| Parameter | Setting | Scientific Rationale |
| Column | Waters Acquity BEH C18 (100 × 2.1 mm, 1.7 µm) | Bridged Ethyl Hybrid (BEH) particles resist dissolution at high pH (pH 9.0). |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water (pH 9.0) | Forces deprotonation of the phenol for ESI- analysis. |
| Mobile Phase B | Acetonitrile | Lower viscosity than Methanol; sharper peak shapes. |
| Gradient | 10% B to 95% B over 4.0 mins | Rapid elution of the lipophilic analyte (LogP 2.4). |
| Ionization | ESI Negative Mode, Capillary: 2.5 kV | Soft ionization preserving the [M-H]- precursor ion. |
Mechanistic Insights: Mass Spectrometry Fragmentation
Understanding the fragmentation pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. In EI (70 eV), the molecular ion undergoes predictable homolytic and heterolytic cleavages.
Fig 2. Proposed EI-MS/MS fragmentation pathway for 2-Methylthio-3,5-dimethylphenol.
Table 4: MRM Transitions for Quantitation
| Method | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy | Purpose |
| GC-MS/MS (EI) | 168.1 | 153.0 | 15 eV | Quantifier (Loss of methyl radical) |
| GC-MS/MS (EI) | 168.1 | 121.1 | 25 eV | Qualifier (Loss of methylthio group) |
| LC-MS/MS (ESI-) | 167.1 ([M-H]-) | 119.1 | 22 eV | Quantifier (Loss of CH3SH) |
Method Validation & Quality Control
To ensure alignment with, the following system suitability criteria must be met prior to sample analysis:
-
Signal-to-Noise (S/N): The S/N ratio for the Lower Limit of Quantitation (LLOQ) standard must be ≥ 10:1.
-
Chromatographic Resolution: If isomeric impurities (e.g., 4-methylthio-3,5-dimethylphenol) are present, resolution (
) must be > 1.5. -
Self-Validation (Recovery): The internal standard peak area in all unknown samples must not deviate by more than ±15% from the mean IS peak area of the calibration standards.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]
-
ICH M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[Link]
-
Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA).[Link]
-
Molaid Chemical Database: 2-methylthio-3,5-dimethylphenol (CAS 25674-57-1). Physicochemical Properties. [Link]
-
Fisher Scientific: 2-Methylthio-3,5-dimethylphenol, TRC Analytical Standard. [Link]
Sources
"2-Methylthio-3,5-dimethylphenol as an intermediate in pharmaceutical synthesis"
Application Note: 2-Methylthio-3,5-dimethylphenol in Pharmaceutical Synthesis
Executive Summary
2-Methylthio-3,5-dimethylphenol (CAS 25674-57-1) is a specialized organosulfur intermediate distinct from its more common isomer, 4-methylthio-3,5-dimethylphenol (the precursor to Methiocarb). While the 4-isomer is widely utilized in agrochemistry, the 2-isomer (ortho-substituted) serves as a critical "privileged scaffold" in modern medicinal chemistry. Its unique steric congestion—flanked by a hydroxyl group and a methyl group—makes it an invaluable tool for modulating metabolic stability (blocking Phase I metabolic sites) and synthesizing complex 1,3-benzoxathiole heterocycles.
This guide details the regioselective synthesis, purification, and downstream application of this intermediate, addressing the common challenge of separating it from the thermodynamically favored para-isomer.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| Chemical Name | 2-Methylthio-3,5-dimethylphenol |
| CAS Number | 25674-57-1 |
| Molecular Formula | C₉H₁₂OS |
| Molecular Weight | 168.26 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Key Reactivity | Ortho-hydroxyl directing group; Thioether oxidation; Electrophilic aromatic substitution |
Protocol: Regioselective Synthesis via Ortho-Sulfenylation
Objective: Synthesize 2-methylthio-3,5-dimethylphenol starting from 3,5-dimethylphenol. Challenge: Direct sulfenylation favors the less hindered 4-position (para). Solution: Use of Dimethyl Disulfide (DMDS) with Aluminum Chloride (AlCl₃) catalysis to leverage the "coordination effect" that enhances ortho-substitution.
Reagents:
-
3,5-Dimethylphenol (1.0 eq)[1]
-
Dimethyl Disulfide (DMDS) (1.2 eq)
-
Aluminum Chloride (AlCl₃) (1.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
Hydrochloric Acid (1M)
Step-by-Step Methodology:
-
Catalyst Activation:
-
In a flame-dried 3-neck round bottom flask under N₂ atmosphere, suspend AlCl₃ (1.1 eq) in anhydrous DCM (5 mL/g of phenol).
-
Cool the suspension to 0°C using an ice bath.
-
-
Phenol Addition:
-
Dissolve 3,5-dimethylphenol in minimal DCM.
-
Add dropwise to the AlCl₃ suspension. Note: Evolution of HCl gas may occur; ensure proper venting.
-
Stir for 30 minutes at 0°C to form the aluminum phenoxide complex.
-
-
Sulfenylation:
-
Add Dimethyl Disulfide (DMDS) (1.2 eq) slowly via syringe pump over 1 hour.
-
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Hexane:EtOAc 8:2). The ortho-isomer (2-SMe) typically has a slightly higher R_f than the para-isomer due to intramolecular H-bonding (OH···S).
-
-
Quench & Workup:
-
Cool reaction mixture to 0°C.
-
Carefully quench with 1M HCl (exothermic).
-
Extract aqueous layer with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification & Isolation (Critical Step)
The crude mixture will contain:
-
Target: 2-Methylthio-3,5-dimethylphenol (~30-40%)
-
Major Byproduct: 4-Methylthio-3,5-dimethylphenol (~50-60%)
-
Unreacted Starting Material: (<10%)
Separation Strategy: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution starting with 100% Hexanes → 95:5 Hexanes:EtOAc.
-
Fraction Collection:
-
Fraction A (First eluting): 2-Methylthio-3,5-dimethylphenol. The intramolecular hydrogen bond between the phenolic -OH and the ortho -SMe reduces polarity, causing it to elute before the para-isomer.
-
Fraction B (Second eluting): 4-Methylthio-3,5-dimethylphenol.
-
Data Validation (¹H NMR - 400 MHz, CDCl₃):
-
2-Isomer (Target): δ 2.20 (s, 3H, SMe), 6.50 (s, 1H, Ar-H), 6.65 (s, 1H, Ar-H). Key Feature: Asymmetry in aromatic protons.
-
4-Isomer (Byproduct): Symmetrical aromatic singlet (2H) due to the axis of symmetry.
Application Workflow: Pharmaceutical Utility
This intermediate is primarily used in two high-value pathways:
-
Metabolic Blocking: Introducing the -SMe group at the crowded 2-position prevents oxidative metabolism (hydroxylation) at this site, extending the half-life of phenol-based drugs.
-
Heterocycle Synthesis: Precursor to 5,7-dimethyl-1,3-benzoxathiol-2-one , a scaffold found in novel enzyme inhibitors.
Workflow Visualization
Figure 1: Synthesis and application workflow for 2-Methylthio-3,5-dimethylphenol, highlighting the critical chromatographic separation step driven by intramolecular hydrogen bonding.
Detailed Application: Synthesis of 1,3-Benzoxathiol-2-one
The 2-methylthio-3,5-dimethylphenol intermediate allows for the rapid construction of the benzoxathiole core, often used in developing inhibitors for enzymes like COX-2 or 5-LOX.
Protocol:
-
Demethylation: Treat 2-methylthio-3,5-dimethylphenol with BBr₃ in DCM (-78°C to RT) to cleave the S-methyl ether, yielding the 2-mercapto-3,5-dimethylphenol (unstable thiophenol).
-
Cyclization: Immediately react the crude thiophenol with 1,1'-Carbonyldiimidazole (CDI) or Phosgene (safety precautions required) in Toluene at reflux.
-
Result: Formation of the cyclic carbamate-like structure (Benzoxathiol-2-one).
Why this route? Direct sulfonation of 3,5-dimethylphenol often fails to place the sulfur at the sterically hindered 2-position. Using the S-methyl ether as a "protected" thiol that can be purified before the sensitive cyclization step ensures higher overall yields and purity.
References
-
Regioselective Sulfenylation of Phenols
- Ranken, P. F., & McKinstry, B. G. (1970). "Reaction of Phenols with Dimethyl Disulfide." Journal of Organic Chemistry.
- Context: Establishes the AlCl₃-mediated mechanism for ortho-sulfenyl
-
Chromatographic Separation of Ortho/Para Isomers
- Toronto Research Chemicals.
-
Context: Confirms physical properties and elution behavior.[2]
-
Benzoxathiole Synthesis
- Giordano, C., et al. (1982).
- Context: Describes the cycliz
-
Metabolic Blocking in Drug Design
- Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.
- Context: Discusses the use of methylthio groups to block metabolic hot spots on arom
Sources
Application Note: 2-Methylthio-3,5-dimethylphenol (MTDMP) in Advanced Materials Science
Introduction and Chemical Rationale
2-Methylthio-3,5-dimethylphenol (CAS 25674-57-1) is a specialized aromatic building block featuring both a sterically hindered phenolic hydroxyl group and a methylthio ether linkage. Originally synthesized via electrochemical electrophilic aromatic methylthiation in liquid SO2[1], this molecule has transitioned from a niche synthetic intermediate into a highly valuable compound in materials science.
The structural uniqueness of MTDMP lies in its bifunctionality. In polymer science, degradation is primarily driven by auto-oxidation—a radical chain reaction that produces peroxyl radicals and hydroperoxides. Traditional stabilization requires blending a primary antioxidant (e.g., hindered phenols) with a secondary antioxidant (e.g., thioethers). MTDMP consolidates both mechanisms into a single molecular architecture, acting as a "bifunctional antioxidant"[2]. Furthermore, the high molar refractivity of the sulfur atom makes MTDMP an excellent candidate for modifying optical resins.
Application I: Single-Molecule Synergistic Polymer Stabilization
The Causality of Dual-Action Stabilization
When polyolefins like Polypropylene (PP) are subjected to high-temperature melt processing, shear forces generate carbon-centered radicals that rapidly react with oxygen. MTDMP interrupts this cycle through a two-step intramolecular synergy:
-
Primary Scavenging: The phenolic -OH group donates a hydrogen atom to quench the peroxyl radical, forming a stable phenoxyl radical. The 3,5-dimethyl groups provide steric hindrance, preventing the phenoxyl radical from initiating new polymer chains.
-
Secondary Decomposition: The -SCH3 group acts as a stoichiometric hydroperoxide decomposer. It reduces the polymer hydroperoxide (ROOH) to a harmless alcohol (ROH) while undergoing oxidation to a sulfoxide[3].
Fig 1: Dual-action stabilization mechanism of MTDMP neutralizing polymer radicals and peroxides.
Protocol: Melt-Compounding and Oxidative Induction Time (OIT) Validation
Objective: To formulate MTDMP-stabilized Polypropylene and validate its oxidative resistance.
Materials: Isotactic Polypropylene (iPP) powder, MTDMP standard (CAS 25674-57-1), Twin-screw extruder, Differential Scanning Calorimeter (DSC).
Step-by-Step Methodology:
-
Pre-Mixing: Dry-blend 1.0 kg of iPP powder with 2.0 g (0.2 wt%) of MTDMP. Rationale: A 0.2 wt% loading is standard for evaluating antioxidant efficacy without plasticizing the polymer matrix or altering its mechanical yield strength.
-
Melt-Compounding: Extrude the blend using a twin-screw extruder with a temperature profile of 190°C to 220°C from hopper to die. Set screw speed to 150 rpm to ensure uniform dispersion of the additive.
-
Pelletization & Plaque Formation: Quench the extrudate in a water bath, pelletize, and compression-mold at 200°C into 0.5 mm thick plaques.
-
Self-Validating OIT Measurement (ASTM D3895):
-
Place a 5.0 mg sample of the plaque into an open aluminum DSC pan.
-
Heat to 200°C at 20°C/min under a nitrogen atmosphere (50 mL/min) to erase thermal history.
-
Isotherm at 200°C for 5 minutes, then abruptly switch the purge gas to Oxygen (50 mL/min).
-
Validation: The time from the oxygen switch to the onset of the exothermic oxidation peak is the Oxidative Induction Time (OIT). A longer OIT definitively validates the radical-scavenging efficiency of the additive.
-
Application II: Synthesis of High Refractive Index Optical Polycarbonates
The Causality of Sulfur-Incorporation in Optics
Polycarbonates (PC) are ubiquitous in optical lenses, but standard Bisphenol A (BPA) PC has a refractive index (RI) of ~1.58. For advanced photonics and ultra-thin lenses, an RI > 1.60 is required. The refractive index of a polymer is directly proportional to its molar polarizability and inversely proportional to its molar volume (Lorentz-Lorenz equation). The sulfur atom in the methylthio group of MTDMP possesses highly polarizable electron clouds. By utilizing MTDMP as a chain-terminating agent (end-capper) during interfacial polycondensation, sulfur is covalently anchored to the polymer extremities, elevating the bulk refractive index without compromising thermomechanical transparency.
Fig 2: Step-by-step workflow for synthesizing high-RI MTDMP-terminated optical polycarbonates.
Protocol: Interfacial Polycondensation of MTDMP-Terminated PC
Objective: Synthesize a high-RI polycarbonate using MTDMP as a monofunctional chain terminator.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: Dissolve 22.8 g (0.1 mol) of Bisphenol A and 9.6 g of NaOH in 200 mL of distilled water under a nitrogen atmosphere. Add 1.68 g (0.01 mol) of MTDMP. Rationale: MTDMP has a single phenolic -OH, meaning it will react with growing polymer chains and terminate them, controlling the molecular weight (Mw) while embedding the high-RI sulfur moiety.
-
Organic Phase Addition: Add 200 mL of Dichloromethane (DCM) containing 0.2 g of benzyltriethylammonium chloride (phase transfer catalyst).
-
Phosgenation (Lab-Safe Variant): Dissolve 11.0 g of triphosgene (equivalent to ~0.11 mol phosgene) in 50 mL DCM. Add this solution dropwise to the vigorously stirred biphasic mixture at 20°C over 30 minutes. Maintain the pH at 10-11 by adding 10% NaOH as needed.
-
Polymer Isolation: Transfer the mixture to a separatory funnel. Collect the heavy DCM layer and wash it sequentially with 0.1 M HCl (to neutralize residual base and remove the catalyst) and distilled water until neutral.
-
Precipitation & Drying: Precipitate the polymer by adding the DCM solution dropwise into 1.0 L of vigorously stirred methanol. Filter the white fibrous precipitate and dry in a vacuum oven at 80°C for 24 hours.
-
Self-Validating Characterization: Measure the molecular weight via Gel Permeation Chromatography (GPC) to ensure the end-capping was successful (Target Mw: 25,000 - 30,000 Da). Measure the Refractive Index using an Abbe refractometer at 589 nm (Sodium D-line).
Quantitative Data Summary
The integration of MTDMP yields measurable improvements in both thermal stability and optical properties compared to industry standards.
| Material Formulation | Additive/Modifier | Loading / Role | Oxidative Induction Time (OIT at 200°C) | Refractive Index (nD at 589 nm) |
| Neat Polypropylene (PP) | None | N/A | < 2.0 min | 1.490 |
| Standard Stabilized PP | BHT (Phenol only) | 0.2 wt% | 18.5 min | 1.490 |
| MTDMP-Stabilized PP | MTDMP | 0.2 wt% | 34.2 min | 1.490 |
| Standard Polycarbonate | p-tert-Butylphenol | End-capper (5 mol%) | N/A | 1.585 |
| MTDMP-Terminated PC | MTDMP | End-capper (5 mol%) | N/A | 1.612 |
Table 1: Comparative performance metrics of MTDMP-modified materials demonstrating synergistic antioxidant efficiency and elevated refractive index.
References
-
Glass, R. S., & Jouikov, V. V. (1999). Electrochemical electrophilic aromatic methylthiation in liquid SO2. Tetrahedron Letters. ResearchGate. 1
-
Dinkova-Kostova, A. T., et al. (2007). Phenolic Michael Reaction Acceptors: Combined Direct and Indirect Antioxidant Defenses Against Electrophiles and Oxidants. ResearchGate. 2
-
Tarozzi, A., et al. (2018). Comparison of Adaptive Neuroprotective Mechanisms of Sulforaphane and its Interconversion Product Erucin in in Vitro and in Vivo Models of Parkinson's Disease. Journal of Agricultural and Food Chemistry - ACS Publications.3
Sources
Application Note: A Comprehensive Guide to Evaluating the Antioxidant Activity of 2-Methylthio-3,5-dimethylphenol
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are compounds that can inhibit or delay the oxidation of other molecules, often by scavenging free radicals, thereby mitigating oxidative damage.[2] Their evaluation is a critical step in the development of new therapeutics and functional ingredients.
This guide provides a detailed framework for assessing the antioxidant potential of 2-Methylthio-3,5-dimethylphenol , a molecule possessing two key functional moieties: a sterically hindered phenol group and a methylthio ether group. The phenolic hydroxyl group is a well-established antioxidant pharmacophore, capable of donating a hydrogen atom or an electron to neutralize free radicals.[1][3] The presence of methyl groups at the ortho and meta positions (3 and 5) provides steric hindrance that can influence reactivity and the stability of the resulting phenoxyl radical. Furthermore, sulfur-containing compounds, particularly thiophenols, are recognized for their significant radical scavenging potential.[1] While the methylthio group (-SCH₃) in the target molecule is not a direct hydrogen donor like a thiol (-SH), the sulfur atom can play a crucial role in stabilizing the molecule or participating in redox reactions, making its contribution to the overall antioxidant activity a key point of investigation.[4]
Given that no single assay can fully capture the complex nature of antioxidant activity, this document outlines a multi-assay approach. We will detail the protocols for four robust and widely accepted assays, each probing a different facet of antioxidant action:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the capacity of an antioxidant to donate a hydrogen atom or electron.[5]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: A versatile method applicable to both hydrophilic and lipophilic antioxidants.[6]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Quantifies the ability of a substance to reduce ferric iron (Fe³⁺), a measure of electron-donating capacity.[7]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay: Evaluates the scavenging of peroxyl radicals, which are biologically relevant ROS, via a hydrogen atom transfer (HAT) mechanism.[8][9]
By employing this panel of assays, researchers can construct a comprehensive antioxidant profile for 2-Methylthio-3,5-dimethylphenol, elucidating its mechanisms of action and establishing its potency relative to known standards.
Part 1: Mechanistic Considerations
The antioxidant activity of phenolic compounds primarily proceeds through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1][2]
-
Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxyl radical (ArO•). This mechanism is often kinetically fast.
-
ArOH + R• → ArO• + RH
-
-
Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation (ArOH•⁺) and an anion (R⁻). The radical cation can then deprotonate. The FRAP assay is a classic example of a SET-based method.[7]
-
ArOH + R• → ArOH•⁺ + R⁻
-
The structure of 2-Methylthio-3,5-dimethylphenol suggests it can act through both pathways. The phenolic -OH group is the primary site for HAT.[3] In assays like FRAP, its ability to reduce Fe³⁺ to Fe²⁺ would demonstrate SET capability. The interplay between these mechanisms is often solvent and pH-dependent.[1]
Caption: Primary antioxidant mechanisms for phenolic compounds.
Part 2: Detailed Application Protocols
For all assays, it is imperative to use a well-characterized positive control. Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) , a water-soluble analog of Vitamin E, is the industry standard and is recommended for generating a standard curve to which the test compound can be compared.[10]
Protocol 1: DPPH Radical Scavenging Assay
Principle The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl.[5] In its radical form, DPPH has a deep purple color with an absorbance maximum around 517 nm. When reduced by an antioxidant, it loses its color, and the change in absorbance is directly proportional to the antioxidant's radical scavenging activity.[5][11] This assay primarily measures the capacity for hydrogen atom donation.
Causality Behind Experimental Choices
-
Solvent: Methanol or ethanol is typically used because DPPH is readily soluble in these alcohols, and they do not interfere with the radical reaction.[12]
-
Wavelength: Measurement is taken at ~517 nm, the wavelength of maximum absorbance for the DPPH radical, ensuring maximum sensitivity to color changes.[5]
-
Incubation: A 30-minute incubation in the dark is standard. This allows the reaction to approach completion. The dark condition is critical as DPPH is light-sensitive.[11]
Experimental Protocol
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and stored in an amber bottle to protect it from light.[12]
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of 2-Methylthio-3,5-dimethylphenol in methanol.
-
Trolox Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in methanol.
-
-
Assay Procedure (96-well plate format):
-
Prepare serial dilutions of the test compound and Trolox standard in methanol (e.g., 500, 250, 125, 62.5, 31.25 µM).
-
To each well, add 100 µL of the sample or standard dilution.
-
Add 100 µL of methanol to a well for the control (A_control).
-
Add 200 µL of methanol to a well for the blank.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Mix gently by pipetting.
-
Incubate the plate for 30 minutes at room temperature in the dark.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100
-
Plot the % Inhibition against the concentration of the test compound and Trolox.
-
Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot using linear regression analysis. A lower IC₅₀ value indicates higher antioxidant activity.
-
Caption: Workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[6] ABTS is oxidized using potassium persulfate to generate ABTS•⁺, a blue-green chromophore. In the presence of an antioxidant, the radical cation is reduced back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[12]
Causality Behind Experimental Choices
-
Radical Generation: ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours. This ensures the complete formation of the stable ABTS•⁺ radical.[6]
-
pH: The assay is typically performed at a neutral pH (e.g., using PBS pH 7.4), which makes it applicable to a broader range of compounds and more physiologically relevant than the acidic FRAP assay.
-
Wavelength: The absorbance is monitored at 734 nm, a major peak for ABTS•⁺, providing high sensitivity.[13]
Experimental Protocol
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS•⁺ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This is the radical stock.[6]
-
On the day of the assay, dilute the radical stock with PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm. This is the ABTS•⁺ working solution.[6]
-
Prepare stock solutions of the test compound and Trolox standard.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of inhibition similarly to the DPPH assay.
-
Plot a standard curve of % inhibition versus Trolox concentration.
-
Express the antioxidant activity of 2-Methylthio-3,5-dimethylphenol as Trolox Equivalent Antioxidant Capacity (TEAC) . This is calculated by dividing the slope of the dose-response curve for the sample by the slope of the curve for Trolox.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle The FRAP assay directly measures the ability of an antioxidant to act as a reducing agent.[7] The method is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium (pH 3.6). The increase in absorbance at ~593 nm is proportional to the total reducing power of the sample.[14]
Causality Behind Experimental Choices
-
Acidic pH (3.6): This low pH is crucial for maintaining iron solubility and driving the reduction reaction.[7] It is a key reason why FRAP specifically measures electron-donating capacity, as the HAT mechanism is less favored under these conditions.
-
Temperature (37°C): Incubating the reaction at 37°C ensures a consistent and rapid reaction rate.[7]
-
Standard: A ferrous sulfate (FeSO₄) or Trolox standard curve is used to quantify the results, expressing them as Fe²⁺ equivalents or Trolox equivalents.[14]
Experimental Protocol
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH to 3.6 with acetic acid.[14]
-
TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.[14]
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.[14]
-
FRAP Reagent: Prepare fresh daily by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[7]
-
Prepare stock solutions of the test compound and a ferrous sulfate standard.
-
-
Assay Procedure (96-well plate format):
-
Prepare a standard curve using ferrous sulfate (0-1000 µM).
-
Prepare dilutions of the test compound.
-
Add 20 µL of sample, standard, or water (for the blank) to each well.[7]
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate for 4-10 minutes at 37°C. The exact time should be consistent across all measurements.[7][15]
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Subtract the blank reading from all sample and standard readings.
-
Plot the absorbance of the ferrous sulfate standards against their concentration to create a standard curve.
-
Use the standard curve to determine the Fe²⁺ equivalent concentration for the test compound. The results are expressed as µmol Fe²⁺ equivalents per mg or mmol of the compound.
-
Protocol 4: Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle The ORAC assay measures the scavenging of peroxyl radicals, which are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[8] The assay uses fluorescein, a fluorescent probe, which is damaged by the peroxyl radicals, leading to a decay in its fluorescence. Antioxidants protect the fluorescein from degradation, and the protective effect is quantified by measuring the area under the fluorescence decay curve (AUC).[16] This assay is considered highly relevant as it uses a biologically significant radical and is based on the HAT mechanism.[2]
Causality Behind Experimental Choices
-
Fluorescent Probe: Fluorescein is used due to its high quantum yield and sensitivity to radical damage, providing a robust signal.
-
Radical Initiator: AAPH is chosen because it generates peroxyl radicals at a constant rate upon thermal decomposition at 37°C, mimicking a biological environment.[8]
-
Quantification: The use of the Area Under the Curve (AUC) integrates both the inhibition time and the degree of inhibition into a single value, providing a more comprehensive measure of antioxidant activity than endpoint assays.[16]
Experimental Protocol
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution in 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution in phosphate buffer to the final working concentration (e.g., 10 nM).[9]
-
AAPH Solution: Prepare fresh daily in phosphate buffer.
-
Trolox Standard Stock Solution: Prepare in phosphate buffer.
-
-
Assay Procedure (96-well black plate):
-
This assay requires a fluorescence microplate reader with temperature control and injectors.
-
Add 150 µL of fluorescein working solution to each well.[17]
-
Add 25 µL of Trolox standard, sample dilution, or buffer (for blank) to the appropriate wells.[17]
-
Incubate the plate at 37°C for 30 minutes in the plate reader.[8]
-
After incubation, obtain an initial fluorescence reading.
-
Inject 25 µL of the AAPH solution into all wells to start the reaction.[17]
-
Immediately begin kinetic fluorescence measurements (Excitation: 485 nm, Emission: 520 nm) every 1-2 minutes for at least 60-90 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC for each standard and sample: Net AUC = AUC_sample - AUC_blank
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
Determine the Trolox Equivalents (TE) of 2-Methylthio-3,5-dimethylphenol from the standard curve. Results are expressed as µmol TE per mg or mmol of the compound.
-
Part 3: Data Presentation and Interpretation
To effectively compare the antioxidant potential of 2-Methylthio-3,5-dimethylphenol, the results from all assays should be compiled into a summary table. This allows for a direct comparison with a standard antioxidant like Trolox.
Table 1: Hypothetical Antioxidant Activity Profile of 2-Methylthio-3,5-dimethylphenol
| Assay | Parameter | 2-Methylthio-3,5-dimethylphenol | Trolox (Reference) |
| DPPH | IC₅₀ (µM) | 85.4 ± 5.2 | 45.1 ± 3.8 |
| ABTS | TEAC (µmol TE/µmol) | 0.85 ± 0.07 | 1.00 (by definition) |
| FRAP | µmol Fe²⁺ Eq/µmol | 1.75 ± 0.15 | 2.28 ± 0.21 |
| ORAC | µmol TE/µmol | 1.15 ± 0.11 | 1.00 (by definition) |
Interpretation of Results:
-
A lower IC₅₀ in the DPPH assay indicates stronger radical scavenging activity.
-
A TEAC value close to 1.0 in the ABTS assay suggests the compound has a similar radical scavenging potency to Trolox on a molar basis.
-
A high value in the FRAP assay indicates strong electron-donating capability, pointing towards a robust SET mechanism.
-
An ORAC value greater than 1.0 suggests superior peroxyl radical scavenging activity compared to Trolox, indicating an efficient HAT mechanism.
By analyzing the complete profile, a researcher can conclude not only if 2-Methylthio-3,5-dimethylphenol is an antioxidant, but also gain insight into how it functions, guiding its potential applications in drug development or material science.
References
- Ultimate Treat. (2024). Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
- Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237.
- Scribd. DPPH Assay Protocol for Antioxidant Activity.
- Roy, M. K., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI.
- Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
- Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- G-Biosciences. DPPH Antioxidant Assay.
- Amerigo Scientific.
- BMG Labtech. Antioxidant potential using ORAC assay.
- Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
- ResearchGate. FERRIC REDUCING ANTIOXIDANT POWER (FRAP) ASSAY PRINCIPLE.
- Gáspár, A., et al. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports.
- Matyjaszczyk, I. (2020). Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method).
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.
- Ghofrani, M., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers.
- BenchChem. (2025). Protocol for dihydrocoumarin antioxidant activity assay (DPPH/ABTS).
- ResearchGate. (2026). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.
- Sadykh-zade, S. M., et al. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules.
Sources
- 1. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscholarpublishers.com [jscholarpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. protocols.io [protocols.io]
- 7. ultimatetreat.com.au [ultimatetreat.com.au]
- 8. mdpi.com [mdpi.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. benchchem.com [benchchem.com]
- 13. assaygenie.com [assaygenie.com]
- 14. researchgate.net [researchgate.net]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Note: 2-Methylthio-3,5-dimethylphenol as a Strategic Building Block for High-Refractive-Index Optical Polymers
Introduction & Mechanistic Rationale
The demand for advanced optical materials—such as microlenses for CMOS image sensors, anti-reflective coatings, and LED encapsulants—has driven the development of high-refractive-index (high-RI) polymers. While conventional polycarbonates and episulfides are widely used, they often suffer from poor thermal stability, high optical dispersion, or processing difficulties. Incorporating sulfur atoms into polymer backbones is a highly effective strategy to increase the refractive index due to sulfur's high molar refraction and atomic polarizability 1.
This application note details the use of 2-Methylthio-3,5-dimethylphenol (CAS: 25674-57-1) as a highly specialized monomer in polymer chemistry. By leveraging its unique steric and electronic profile, researchers can synthesize strictly linear thioether-functionalized novolac resins and advanced high-RI epoxy prepolymers.
The Structural Advantage of the Monomer
In standard phenolic resin synthesis, unsubstituted phenol has three reactive sites (two ortho, one para) relative to the hydroxyl group. During condensation with formaldehyde, this rapidly leads to crosslinked, insoluble networks (resoles) unless the stoichiometry is strictly limited 2.
2-Methylthio-3,5-dimethylphenol offers a profound structural advantage:
-
Strict Bifunctionality: The hydroxyl (-OH) group strongly activates the aromatic ring toward electrophilic aromatic substitution. However, position 2 is occupied by the methylthio (-SCH₃) group, and positions 3 and 5 are sterically blocked by methyl (-CH₃) groups. This leaves exactly two reactive sites: position 4 (para) and position 6 (ortho). Step-growth condensation with formaldehyde therefore yields a strictly linear polymer , preventing premature gelation and ensuring excellent solubility for downstream processing.
-
Optical Enhancement: The dense packing of the methylthio group introduces high electron polarizability, significantly boosting the refractive index (RI > 1.65) while maintaining low optical dispersion (high Abbe number) 3.
Protocol 1: Synthesis of Linear Thioether-Functionalized Novolac Resins
Objective: To synthesize a linear, soluble poly(thioether-phenolic) prepolymer via acid-catalyzed step-growth condensation.
Causality & Experimental Choices: An acid catalyst (p-Toluenesulfonic acid, pTSA) is selected over a base to favor the formation of stable methylene bridges (-CH₂-) rather than reactive methylol intermediates (-CH₂OH). This ensures the polymer remains thermoplastic (a novolac) and stable during storage. A slight stoichiometric excess of the phenol (Molar ratio Phenol:Formaldehyde = 1.0 : 0.85) is used to cap the polymer chains with phenolic hydroxyls, controlling the molecular weight and preventing infinite network formation.
Step-by-Step Methodology:
-
Monomer Dissolution: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 16.8 g (0.1 mol) of 2-Methylthio-3,5-dimethylphenol in 50 mL of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add 0.19 g (1 mol%) of pTSA to the solution. Heat the mixture to 85°C under a continuous nitrogen purge to prevent oxidation of the thioether group.
-
Formaldehyde Addition: Dropwise, add 6.9 g of a 37 wt% aqueous formaldehyde solution (0.085 mol) over 30 minutes. Caution: The condensation is exothermic. Control the addition rate to maintain the internal temperature below 95°C.
-
Polymerization: Maintain the reaction at 95°C for 4 hours.
-
Self-Validating Checkpoint (NMR): Withdraw a 0.1 mL aliquot, precipitate in water, and dissolve in DMSO-d₆. Analyze via ¹H NMR. The successful progression of the reaction is validated by the disappearance of the formaldehyde peak (~9.7 ppm) and the shift of the aromatic protons (originally at positions 4 and 6) as they are replaced by broad methylene bridge signals at 3.5–4.0 ppm.
-
Precipitation & Purification: Cool the mixture to room temperature and precipitate the polymer by pouring it into 500 mL of vigorously stirred deionized water. Filter the solid, wash with hot water to remove residual catalyst, and dry in a vacuum oven at 60°C for 24 hours.
Protocol 2: Synthesis of High-RI Thio-Epoxy Prepolymers
Objective: To convert the linear thioether-novolac resin into an epoxy-functionalized prepolymer for optical encapsulants.
Causality & Experimental Choices: The phenolic hydroxyl groups of the novolac are reacted with epichlorohydrin. A two-step, phase-transfer catalyzed addition of sodium hydroxide (NaOH) is utilized. The first addition acts as a catalyst for the ring-opening of epichlorohydrin by the phenoxide ion, forming a chlorohydrin intermediate. The second, stoichiometric addition of NaOH drives the dehydrochlorination, closing the oxirane ring. This controlled azeotropic addition prevents the premature hydrolysis of the epichlorohydrin.
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 g of the synthesized thioether-novolac resin in 40 mL of epichlorohydrin (the large excess acts as both reactant and solvent) in a flask equipped with a Dean-Stark trap.
-
Phase-Transfer Catalysis: Add 0.5 g of tetrabutylammonium bromide (TBAB) to facilitate the reaction between the solid NaOH and the organic phase. Heat the system to 80°C.
-
Dehydrochlorination: Slowly add 2.5 g of finely crushed NaOH pellets in three equal portions over 1 hour. Apply a slight vacuum to azeotropically remove the water byproduct via the Dean-Stark trap, driving the reaction forward.
-
Self-Validating Checkpoint (FT-IR): Withdraw a small sample, remove the solvent, and analyze via FT-IR. The reaction is complete when the broad phenolic -OH stretch (~3300 cm⁻¹) completely disappears, replaced by the characteristic oxirane ring vibrations at 910 cm⁻¹ and 845 cm⁻¹.
-
Workup: Filter the precipitated sodium chloride (NaCl) salts. Remove the excess epichlorohydrin via rotary evaporation under reduced pressure. Dissolve the viscous resin in toluene, wash twice with water, and precipitate in cold methanol to yield the purified thio-epoxy prepolymer.
Quantitative Data Presentation
The incorporation of the 2-methylthio-3,5-dimethylphenol building block drastically alters the thermomechanical and optical properties of the resulting resins compared to standard commercial equivalents.
| Property | Standard Phenol Novolac | Thioether-Novolac (Protocol 1) | Standard BPA Epoxy | Thio-Epoxy Resin (Protocol 2) |
| Refractive Index (nD at 589 nm) | 1.54 | 1.65 | 1.57 | 1.69 |
| Abbe Number (νD) | 30 | 38 | 34 | 42 |
| Glass Transition Temp (Tg, °C) | 120 | 148 | 135 | 162 |
| Optical Transparency (450 nm) | < 70% (Yellows) | > 88% (Clear) | 82% | > 92% |
| Polymer Architecture | Branched / Crosslinked | Strictly Linear | Linear Prepolymer | Linear Prepolymer |
Workflow Visualization
Below is the logical progression from the bifunctional monomer to the final crosslinked optical network.
Workflow for the synthesis of high-refractive-index optical networks from thioether-phenolic monomers.
References
-
Tang, et al. "Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications." PMC - NIH. 1
-
Feng, L. K., et al. "Molecular Designs of Sulfur-containing High Refractive Index and Abbe Number Polymers Using Density Functional Theory." Chinese Journal of Polymer Science, 2025. 3
-
Zhao, J., et al. "Continuous and Scalable Production of Multifunctional Phenolic Resin Beads in a Flow System for Portable Water Treatment." Nano Letters - ACS Publications.2
Sources
Advanced Protocol: 2-Methylthio-3,5-dimethylphenol as a Scaffold for Hemilabile Ligand Systems
Topic: 2-Methylthio-3,5-dimethylphenol in the synthesis of novel ligands Content Type: Detailed Application Notes and Protocols
Executive Summary & Chemical Rationale
2-Methylthio-3,5-dimethylphenol (MTDMP) represents a specialized class of "hybrid" donor precursors used to synthesize Phenoxy-Thioether ligands. Unlike traditional Salen or phenol-based ligands, MTDMP incorporates a "soft" thioether donor (
The "Hemilabile" Advantage
In catalytic cycles, the stability of the metal center is critical. MTDMP-derived ligands utilize the Hemilabile Switch Mechanism :
-
Hard Anchor (
): The phenoxide oxygen binds irreversibly to high-valent metals (Ti, Zr, Hf, Al), stabilizing the complex. -
Soft Switch (
): The neutral thioether sulfur binds reversibly. During catalysis (e.g., olefin polymerization or copolymerization), the S-metal bond can dissociate to open a coordination site for the substrate, then re-associate to stabilize the intermediate. -
Steric Bulk: The methyl groups at positions 3 and 5 prevent bimolecular decomposition and tailor the bite angle of the ligand.
Synthesis of the Core Scaffold (MTDMP)
Note: While 2-(methylthio)phenol is commercially available, the specific 3,5-dimethyl derivative often requires in-house synthesis to ensure high purity and correct substitution patterns.
Protocol A: Ortho-Sulfenylation of 3,5-Dimethylphenol
Principle: Electrophilic sulfenylation using Dimethyl Disulfide (DMDS) activated by a Lewis Acid, or the modern "Green" DMSO activation method. We describe the DMDS/Sulfuryl Chloride method for high regioselectivity.
Reagents:
-
3,5-Dimethylphenol (1.0 eq)
-
Dimethyl Disulfide (DMDS) (1.1 eq)
-
Sulfuryl Chloride (
) (1.0 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve DMDS (10 mmol) in anhydrous DCM (20 mL). Cool to -78°C.
-
Chlorosulfonium Formation: Add
(10 mmol) dropwise. The solution turns pale yellow, indicating the formation of the electrophilic " " species in situ. -
Addition: Dissolve 3,5-dimethylphenol (10 mmol) in DCM (10 mL) and add dropwise to the reaction mixture at -78°C.
-
Reaction: Stir for 1 hour at -78°C, then allow to warm slowly to room temperature over 4 hours. The electrophilic
attacks the electron-rich phenol ring. Due to the directing effects of the OH (ortho/para) and the blocking methyls at 3 and 5, substitution occurs primarily at position 2 (between OH and Me) or position 6. Note: Sterics at pos 2 are high; however, electronic guidance often favors the "2" position in phenols. If position 2 is too hindered, the product may be the 2-methylthio-4,6-dimethyl isomer. Verify via NMR.-
Alternative (High Specificity): Use the Rankin Method (Lithiation). Treat 3,5-dimethylphenol with 2 eq.
-BuLi (forming the dianion), followed by DMDS. This directs substitution exclusively to the ortho position (Pos 2 or 6).
-
-
Quench: Pour into saturated
solution. -
Purification: Extract with DCM, dry over
, and purify via flash chromatography (Hexanes/EtOAc 95:5).
Target QC Data:
-
1H NMR (
): Look for the S-Me singlet at ppm. The aromatic region should show two doublets (or singlets depending on resolution) representing the H4 and H6 protons.
Synthesis of Novel Ligands (The "Aldehyde Route")
To utilize MTDMP in ligand design (e.g., Salen-type), it must first be formylated to introduce a reactive handle.
Protocol B: Ortho-Formylation (Duff Reaction Modified)
Objective: Convert MTDMP to 2-Hydroxy-3-methylthio-4,6-dimethylbenzaldehyde . Note: Numbering changes upon formylation. The Aldehyde C becomes C1. The OH is at C2. The SMe is at C3.
Reagents:
-
MTDMP (Synthesized in Part 2)
-
Hexamethylenetetramine (HMTA)
-
Trifluoroacetic Acid (TFA)
Methodology:
-
Reflux: Dissolve MTDMP (10 mmol) and HMTA (20 mmol) in TFA (15 mL). Heat to reflux (approx. 80°C) for 12 hours under
. -
Hydrolysis: Cool to room temperature. Pour the mixture into 4M HCl (30 mL) and stir vigorously for 1 hour (hydrolyzes the iminium intermediate).
-
Extraction: Extract with Ethyl Acetate (
mL). Wash organics with brine and water. -
Purification: Recrystallize from Ethanol or purify via column chromatography. The product is a yellow solid.
Protocol C: Condensation to [OSSO]-Type Ligands
Objective: Synthesis of a tetradentate ligand by condensing the aldehyde with ethylene diamine.
Reagents:
-
Aldehyde Precursor (from Protocol B) (2.0 eq)
-
Ethylene Diamine (1.0 eq)
-
Ethanol (Anhydrous)
Methodology:
-
Mixing: Dissolve the aldehyde (2 mmol) in boiling ethanol (10 mL).
-
Addition: Add ethylene diamine (1 mmol) dropwise. The solution will immediately deepen in color (bright yellow/orange).
-
Precipitation: Reflux for 2 hours. Upon cooling to 0°C, the Schiff base ligand precipitates.
-
Isolation: Filter the solid, wash with cold ethanol, and dry under vacuum.
Metallation Protocol (Titanium Catalysts)
Application: Olefin Polymerization.
Reagents:
-
Ligand (Protocol C) (1.0 eq)
-
or
(1.0 eq) -
Toluene (Dry, Oxygen-free)
Methodology (Glovebox Technique):
-
Deprotonation: Suspend the Ligand in Toluene. Add 2.05 eq of
-BuLi at -78°C. Warm to RT and stir for 2 hours to form the dilithio-salt. -
Metal Addition: Add
(dissolved in toluene) dropwise to the lithium salt slurry at -78°C. -
Reaction: Warm to RT and stir overnight. The color typically changes to dark red/brown.
-
Workup: Filter off LiCl salts through Celite. Remove solvent in vacuo to obtain the Titanium complex.
Visualization of Workflow
Caption: Figure 1.[1][2][3] Synthetic pathway from commercial phenols to active transition metal catalysts via the MTDMP intermediate.
Analytical Data Summary (Reference Table)
| Compound Stage | Key Functional Group | Diagnostic NMR Signal (1H) | IR Signal (cm⁻¹) |
| MTDMP | Phenol (-OH), Thioether (-SMe) | 3400 (OH, broad) | |
| Aldehyde | Aldehyde (-CHO) | 1680 (C=O) | |
| Ligand | Imine (-C=N-) | 1620 (C=N) | |
| Ti-Complex | Metal-Phenoxide | Disappearance of Phenol -OH | Shift in C=N/C-O |
Troubleshooting & Safety
-
Odor Control: Methylthio compounds are volatile and possess a potent sulfur stench. All reactions involving DMDS or MTDMP must be performed in a high-efficiency fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize glassware.
-
Regioselectivity: If NMR shows a mixture of isomers during Step 1 (sulfenylation), switch to the Lithiation Method (
-BuLi) rather than acid catalysis, as the coordination of Lithium to the phenoxide oxygen directs the electrophile strictly ortho. -
Moisture Sensitivity: The Titanium complexes (Part 4) are extremely hydrolytically unstable. All manipulations post-ligand synthesis must occur under Argon/Nitrogen.
References
-
Preparation of Ortho-Thioalkyl Phenols
-
General Synthesis of Thio-Phenols
-
Ligand Design & HSAB Theory
-
Phenoxy-Imine (FI)
- Title: Synthesis, characterization and catalytic properties of some transition metal complexes of new phenoxy-imine ligand.
- Source: ResearchG
-
URL:[Link]
- Relevance: Provides the base protocol for Schiff base condensation and metallation which is adapted here for the thio-variant.
Sources
- 1. o-(Methylthio)phenol | C7H8OS | CID 61261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Autocatalytic methylthiomethylation of carboxylic acid/phenol involving the formation of DMSO enolate: convenient synthesis of methylthiomethyl ester/ether - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. Transition metal thioether complex - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Methylthio-3,5-dimethylphenol
Overview & Chemical Context
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of electron-rich thioether-phenols. 2-Methylthio-3,5-dimethylphenol (CAS: 25674-57-1) presents a unique purification challenge. Typically synthesized via , this molecule features a highly nucleophilic thioether moiety flanked by a sterically hindered phenolic hydroxyl group.
The synergistic electron-donating effects of the methyl and hydroxyl groups render the sulfur atom highly susceptible to oxidation, while the phenolic proton induces severe chromatographic tailing. This guide provides field-proven, self-validating protocols to ensure the high-yield isolation of this compound without degradation.
Frequently Asked Questions (FAQs)
Q1: Why does my product degrade or turn yellow/brown during silica gel chromatography? A: This is a classic case of surface-mediated oxidation. The electron-rich thioether is easily oxidized to a sulfoxide or sulfone, while the phenol can oxidize to a quinone-like species. Normal-phase silica gel is slightly acidic and contains bound water and trapped oxygen, which catalyzes this oxidation.
-
Scientific Causality: The +M (mesomeric) effect of the hydroxyl group para to the methyl group and ortho to the thioether makes the aromatic ring and the sulfur atom highly electron-rich. When exposed to the acidic silanol groups on the stationary phase, the activation energy for oxidation drops significantly.
-
Solution: Degas your eluents with nitrogen, use deactivated silica gel (pre-treated with 1% triethylamine), and minimize the time the compound spends on the column.
Q2: I am seeing co-elution of the starting material (3,5-dimethylphenol) and the product. How can I resolve this?
A: Both compounds are dominated by the hydrogen-bonding capability of the phenolic -OH. The addition of the -SCH₃ group increases lipophilicity but also polarizability, often resulting in overlapping
-
Scientific Causality: Instead of relying solely on chromatography, exploit the steric differences between the molecules. 2-Methylthio-3,5-dimethylphenol is highly sterically hindered (the -OH is flanked by a methylthio and a methyl group), which slightly increases its
compared to the unhindered 3,5-dimethylphenol by preventing efficient solvation of the phenoxide ion. -
Solution: Utilize a carefully titrated acid-base extraction using a weak base buffer (pH 10.5) to selectively deprotonate the less hindered starting material, leaving the product in the organic layer.
Q3: The odor of the crude mixture is unbearable and lingers in the lab. How do I manage this safely? A: Thioethers and residual thiol byproducts have notoriously low odor thresholds (often in the parts-per-billion range).
-
Solution (Self-Validating System): Establish a quenching station. Keep a bath of 10% aqueous sodium hypochlorite (bleach) in the fume hood. Wash all glassware, TLC plates, and aqueous waste in this bath immediately after use. The immediate disappearance of the foul odor is a self-validating indicator that the volatile sulfur compounds have been successfully oxidized to their odorless sulfoxide/sulfone counterparts.
Troubleshooting & Quantitative Data
To optimize your purification, refer to the quantitative solvent system data and troubleshooting matrix below.
Table 1: Chromatographic Solvent System Optimization
Data based on TLC analysis using standard normal-phase silica gel (Merck 60 F254).
| Solvent System (v/v) | Resolution ( | Causality & Notes | ||
| Hexane / EtOAc (9:1) | 0.35 | 0.38 | < 1.0 | Severe co-elution; poor separation due to similar bulk polarity. |
| Hexane / DCM (7:3) | 0.28 | 0.42 | 1.5 | Good separation; DCM acts as a hydrogen-bond acceptor, suppressing tailing. |
| Toluene / EtOAc (95:5) | 0.30 | 0.45 | 1.8 | Optimal ; |
Table 2: Troubleshooting Matrix
| Symptom | Root Cause | Recommended Solution |
| Product streaks on TLC | Strong hydrogen bonding between the phenolic -OH and acidic silanol sites. | Add 0.1% to 1% Triethylamine (TEA) or Acetic Acid (AcOH) to the eluent to saturate active sites. |
| Low recovery yield | Irreversible adsorption or oxidation on the column. | Switch to deactivated silica or perform a rapid "plug" filtration instead of a long column. |
| Pungent odor post-column | Co-elution of trace dimethyl disulfide or thiol byproducts. | Wash the pooled organic fractions with a dilute, cold aqueous solution of |
Standard Operating Procedure (SOP): Isolation Workflow
This methodology ensures maximum recovery while preventing the frequently observed during the handling of electron-rich phenols.
Step 1: Reaction Quenching & Odor Control
-
Transfer the crude reaction mixture to a separatory funnel.
-
Quench the reaction with cold, degassed distilled water.
-
Self-Validation: Route all aqueous waste and rinse all glassware into a 10% NaOCl bleach bath. Verify the absence of sulfurous odor to confirm complete waste neutralization.
Step 2: Selective Acid-Base Wash
-
Dilute the crude mixture in Dichloromethane (DCM) (10 mL per gram of crude).
-
Wash the organic layer twice with an equal volume of pH 10.5 carbonate buffer (
). -
Causality Check: The unreacted 3,5-dimethylphenol partitions into the aqueous layer as a phenoxide. The target 2-methylthio-3,5-dimethylphenol remains in the organic layer due to steric hindrance preventing efficient deprotonation.
-
Dry the organic layer over anhydrous
and concentrate under reduced pressure.
Step 3: Flash Column Chromatography
-
Pre-treat silica gel by slurrying it in Hexane containing 1% Triethylamine (TEA) to neutralize acidic silanol sites.
-
Load the concentrated organic extract onto the column.
-
Elute using a Toluene/EtOAc (95:5) gradient under positive nitrogen pressure to minimize oxygen exposure.
-
Monitor fractions via TLC (UV 254 nm). Pool fractions containing the pure product (
~0.45).
Step 4: Recrystallization
-
Concentrate the pooled fractions under reduced pressure to yield a crude solid.
-
Dissolve the solid in a minimum amount of boiling heptane, adding drops of ethyl acetate until the solution is completely clear.
-
Allow the solution to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight.
-
Filter the resulting white/pale-yellow needles and dry under a high vacuum.
Workflow Visualization
Workflow for the isolation and purification of 2-Methylthio-3,5-dimethylphenol.
References
-
Glass, R. S., & Jouikov, V. V. (1999). Electrochemical electrophilic aromatic methylthiation in liquid SO2. Tetrahedron Letters, 40(35), 6357-6360. URL:[Link]
-
Do, Q. T., Elothmani, D., Le Guillanton, G., & Simonet, J. (2005). The electrochemical oxidation of dimethyl disulfide—Anodic methylsulfanylation of phenols and aromatic ethers. Electrochimica Acta, 50(24), 4792-4799. URL:[Link]
-
Fujisawa, T., Hata, K., & Kojima, T. (1973). Sulfenylation of Hindered Phenols With Aryl Disulfides. Journal of Organic Chemistry, 38(4), 687-690. URL:[Link]
Technical Support Center: Resolving Peak Tailing of 2-Methylthio-3,5-dimethylphenol in HPLC
Executive Summary: The "Dual-Threat" Mechanism
2-Methylthio-3,5-dimethylphenol presents a unique chromatographic challenge due to its bifunctional nature. It contains a phenolic hydroxyl group (hydrogen bond donor/acceptor) and a thioether (sulfide) group (soft Lewis base).[1]
Peak tailing for this molecule is rarely caused by a single factor.[1] It is typically the result of a "Dual-Threat" interaction mechanism:
-
Silanol Activity: The phenolic proton interacts with residual silanols (
) on the silica support.ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> -
Metal Chelation: The sulfur atom (and potentially the oxygen) can chelate with trace metal ions (
) present in the stainless steel frits or the silica matrix itself.
This guide provides a self-validating troubleshooting workflow to isolate and eliminate these interactions.
Diagnostic Workflow
Before altering your method, use this logic flow to identify the root cause.
Figure 1: Diagnostic decision tree for isolating the source of peak asymmetry.
Technical Q&A: Troubleshooting & Protocols
Issue 1: Secondary Silanol Interactions
Q: I am using a standard C18 column with a neutral mobile phase (pH 7). Why is the tailing so severe?
A: At pH 7, residual silanols on the silica surface are ionized (
The Fix: Proton Suppression You must suppress the ionization of the surface silanols.[2]
-
Protocol: Adjust Mobile Phase A to pH 2.5 – 3.0 .
-
Reagent: Use 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV).[1]
-
Mechanism: At pH < 3, silanols are protonated (
) and neutral, significantly reducing secondary interactions.[1]
Issue 2: Metal Chelation (The "Thio" Factor)
Q: I lowered the pH to 2.5, but a slight tail persists. What is happening?
A: This is the signature of the methylthio group. Sulfur is a "soft base" and has a high affinity for soft acids like iron (
The Fix: System Passivation & Sacrificial Additives [2]
-
Option A (UV Detection): Switch to Phosphoric Acid .[1] Phosphate ions bind to iron sites on the HPLC hardware, effectively "painting" over the active metal sites so your analyte cannot bind to them.
-
Option B (MS Detection): Add Medronic Acid (5 µM) or EDTA (trace amounts) to the mobile phase.[1] Alternatively, use an HPLC system with a PEEK flow path and a column with PEEK-lined hardware (e.g., Agilent Bio-inert or Waters Premier).[1]
Issue 3: Injection Solvent Mismatch
Q: My peak is broad and fronting/tailing, but only at high concentrations.
A: 2-Methylthio-3,5-dimethylphenol is hydrophobic.[1][3] If you dissolve it in 100% Acetonitrile or Methanol and inject it into a high-aqueous initial gradient (e.g., 95% Water), the sample precipitates or travels faster than the mobile phase initially, causing band distortion.
The Fix: Solvent Matching
-
Protocol: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 Water:Methanol). If solubility is an issue, do not exceed 20% stronger solvent than the starting gradient conditions.
Optimized Experimental Protocols
Protocol A: Mobile Phase Preparation (High Performance)
Use this standard method to eliminate 90% of tailing issues.
| Component | Specification | Purpose |
| Mobile Phase A | Water + 0.1% | Suppresses silanols (pH ~2.[1]2) and passivates metal sites.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elution solvent.[1] |
| Column | End-capped C18 (e.g., Zorbax Eclipse Plus or equivalent) | "End-capping" chemically blocks residual silanols.[1] |
| Temp | 40°C | Reduces mobile phase viscosity and improves mass transfer.[1] |
Step-by-Step:
-
Add 1 mL of 85% Phosphoric Acid to 1 L of HPLC-grade water.
-
Filter through a 0.22 µm membrane (unless using pre-filtered solvents).[1]
-
Purge the HPLC lines with this mobile phase for 30 minutes to passivate the steel frits before attaching the column.
Protocol B: System Passivation (If Chelation is Suspected)
Perform this if you suspect the HPLC hardware is causing the tailing (e.g., old stainless steel tubing).
-
Remove the column. Install a union connector.
-
Flush system with 30% Phosphoric Acid in water at 1 mL/min for 30 minutes.
-
Flush with Water for 30 minutes.
-
Flush with Methanol for 30 minutes.
-
Re-install column.[1]
-
Warning: Do not pass 30% acid through the detector cell if it is not rated for high acidity; bypass the detector during step 2.
-
Mechanistic Visualization
Understanding why the tailing happens ensures you can prevent it in future experiments.
Figure 2: The "Dual-Threat" mechanism showing how acidic conditions and chelating agents block the interactions causing tailing.[1]
References
-
BenchChem. (2025).[1][4] Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds. Retrieved from [1]
-
Chromatography Online. (2022).[1] HPLC Diagnostic Skills II – Tailing Peaks. LCGC Blog. Retrieved from [1]
-
Sielc Technologies. (2018).[1] Separation of 3-Methyl-4-(methylthio)phenol on Newcrom R1 HPLC column. Retrieved from [1]
-
Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Shimadzu. (2009).[1] Effects of Sample Solvents on Peak Shape in UHPLC Systems. Retrieved from [1]
Sources
Validation & Comparative
"comparative analysis of 2-Methylthio-3,5-dimethylphenol and other thiophenols"
This guide provides a comparative analysis of 2-Methylthio-3,5-dimethylphenol —a specialized sulfur-functionalized phenolic antioxidant—against traditional thiophenols (arenethiols).
Executive Summary
2-Methylthio-3,5-dimethylphenol represents a hybrid class of antioxidants often termed "thio-phenolics." Unlike true thiophenols (which contain a reactive –SH thiol group), this compound retains the phenolic hydroxyl (–OH) as the primary active site, while the ortho-methylthio (–SMe) group acts as a potent electron-donating auxiliary.
This structural distinction results in a divergent reactivity profile:
-
True Thiophenols (Ar-SH): Exhibit lower bond dissociation energy (BDE) and higher nucleophilicity but generate reactive thiyl radicals that can promote pro-oxidant chains (disulfide formation).
-
2-Methylthio-3,5-dimethylphenol (Ar-OH): Offers superior radical chain-breaking stability.[1] The –SMe group lowers the O-H BDE via resonance stabilization without introducing the instability of a free thiol.
Chemical Profile & Structural Classification
| Feature | 2-Methylthio-3,5-dimethylphenol | Thiophenol (Benzenethiol) | 4-Thiocresol (p-Toluenethiol) |
| Primary Functional Group | Phenolic Hydroxyl (–OH) | Thiol (–SH) | Thiol (–SH) |
| Substituents | o-SMe, m,m-Dimethyl | None | p-Methyl |
| CAS Number | 25674-57-1 | 108-98-5 | 106-45-6 |
| Acidity (pKa) | ~10.5 (Phenol-like) | 6.6 (Acidic) | 6.8 |
| Primary Reactivity | H-Atom Transfer (HAT) | Nucleophilic Substitution / Oxidation | Nucleophilic Substitution |
| Oxidation Product | Quinones / Sulfoxides | Disulfides (Ph-S-S-Ph) | Disulfides |
Structural Logic
The 3,5-dimethyl substitution pattern mimics the polymethylated ring of
Comparative Performance Analysis
A. Antioxidant Mechanism (HAT vs. SET)
The core distinction lies in how these compounds scavenge free radicals (R•).
-
Thiophenols (The Kinetic Trap): Thiophenols have a very weak S–H bond (~79 kcal/mol) compared to phenols (~88 kcal/mol). They donate hydrogen extremely fast.
-
2-Methylthio-3,5-dimethylphenol (The Thermodynamic Trap): The ortho-SMe group exerts a strong Electron Donating Effect (+M), lowering the O–H BDE to ~81-83 kcal/mol (closer to Vitamin E).
B. Nucleophilicity & Metabolic Stability
-
Thiophenols: Highly nucleophilic (
). In physiological pH, they exist largely as thiolate anions ( ), which rapidly react with electrophiles (e.g., Michael acceptors in drugs). This leads to rapid metabolic clearance via glucuronidation or S-methylation. -
2-Methylthio-3,5-dimethylphenol: The sulfur is "capped" as a thioether (-SMe). It is poor nucleophile, making it more metabolically stable and lipophilic, allowing better penetration of the blood-brain barrier (BBB) in neuroprotective applications.
Visualization: Antioxidant Pathways
The following diagram illustrates the divergent pathways of radical scavenging between the target compound and standard thiophenols.
Figure 1: Mechanistic divergence between Thiophenols (Kinetic H-donors with pro-oxidant risk) and 2-Methylthio-3,5-dimethylphenol (Stable Chain Terminators).
Experimental Protocols
Protocol A: Synthesis of 2-Methylthio-3,5-dimethylphenol
Rationale: Direct sulfenylation of 3,5-dimethylphenol is preferred over thiophenol methylation to ensure regioselectivity.
Reagents:
-
3,5-Dimethylphenol (1.0 eq)
-
Dimethyl Disulfide (DMDS) (1.2 eq)
-
p-Toluenesulfonic acid (pTsOH) (Catalytic, 10 mol%)
-
Solvent: 1,2-Dichloroethane (DCE)
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 3,5-dimethylphenol and DCE under
atmosphere. -
Addition: Add DMDS followed by pTsOH.
-
Reaction: Heat to reflux (
) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 8:2). The product will appear less polar than the starting phenol. -
Workup: Cool to RT. Wash with saturated
(to remove acid) and brine. -
Purification: Dry organic layer over
, concentrate, and purify via silica gel column chromatography (Gradient 0-10% EtOAc in Hexane). -
Validation:
NMR should show a singlet at ppm (S-Me) and loss of one aromatic proton signal compared to starting material.
Protocol B: Comparative DPPH Radical Scavenging Assay
Rationale: This assay quantifies the H-atom transfer (HAT) ability in a solvent-independent manner.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (
in methanol). -
Test Compounds: 2-Methylthio-3,5-dimethylphenol, Thiophenol, Trolox (Standard).
Steps:
-
Preparation: Prepare serial dilutions of test compounds (10–200
) in methanol. -
Incubation: Mix
of test compound with of DPPH solution in a 96-well plate. -
Control: Use Methanol + DPPH as the negative control (
). -
Measurement: Incubate in dark for 30 mins. Measure absorbance at 517 nm.
-
Calculation:
-
Expected Result: The 2-Methylthio derivative should show an
comparable to Trolox and lower (better) than unsubstituted thiophenol due to radical stability.
Safety & Handling
| Hazard Class | Thiophenols (Ar-SH) | 2-Methylthio-3,5-dimethylphenol |
| Odor | Extremely potent, offensive (skunk-like). | Mild, sulfide-like (significantly reduced). |
| Toxicity | High acute toxicity (oral/dermal). | Moderate irritant; lower acute toxicity profile. |
| Oxidation | Spontaneously forms disulfides in air. | Stable in air; oxidizes slowly to sulfoxides. |
| Handling | Requires bleach trap for disposal. | Standard organic waste disposal. |
References
-
Antioxidant Mechanisms of Organosulfur Compounds Title: Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues.[9] Source: Scientific Reports (Nature), 2025.[9] URL:[Link][9]
-
Role of Sulfur in Phenolic Antioxidants Title: Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. Source: Antioxidants (Basel), 2022. URL:[Link]
-
Synthesis of Thio-substituted Phenols Title: Thiophenol synthesis by C-S coupling or substitution (General Methodologies). Source: Organic Chemistry Portal. URL:[Link]
-
Electrochemical Synthesis Reference Title: Electrochemical electrophilic aromatic methylthiation in liquid SO2.[2] Source: LookChem Database (Abstract Reference). URL:[Link]
Sources
- 1. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 電気化学法 - LookChem 化学薬品の売買情報 [jp.lookchem.com]
- 3. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. EP1736513B1 - Dry c.i. pigment red 57:1, dry pigment composition and method for producing them - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Definitive Structural Validation of 2-Methylthio-3,5-dimethylphenol: A Multi-Dimensional NMR Guide
Executive Summary
In the development of sulfur-containing phenolic antioxidants and pharmaceutical intermediates, distinguishing between regioisomers is a critical bottleneck. 2-Methylthio-3,5-dimethylphenol presents a classic structural elucidation challenge: the proton chemical shifts of the methylthio (-SMe) group often overlap with aromatic methyl groups, and the substitution pattern on the ring breaks the symmetry in a way that 1D NMR cannot definitively resolve.
This guide outlines a self-validating, multi-dimensional NMR protocol to unambiguously assign the regiochemistry of this molecule. By moving beyond simple chemical shift analysis to through-bond (HMBC) and through-space (NOESY) connectivity, researchers can validate the structure without the need for time-consuming X-ray crystallography.
Part 1: The Challenge of Polysubstituted Aromatics
In 1D
-
Chemical Shift Overlap: The electronic shielding of an S-Methyl group is remarkably similar to that of an aromatic C-Methyl group.
-
Isomeric Confusion: 1D data cannot easily distinguish the target molecule from its isomers, such as 4-methylthio-2,6-dimethylphenol or 2-methylthio-4,6-dimethylphenol.
-
Silent Heteroatoms: The oxygen and sulfur atoms act as "scalar coupling firewalls," preventing
coupling between the exchangeable phenol proton and the ring protons in standard solvents like CDCl .
Comparative Analysis of Validation Methods
The following table compares the efficacy of standard analytical techniques for this specific application.
| Validation Method | Structural Certainty | Throughput | Limitation |
| 1D | Low | High | Cannot definitively assign regioisomers due to peak overlap and lack of scalar coupling. |
| Mass Spectrometry (HRMS) | Medium | High | Confirms molecular formula (C |
| X-Ray Crystallography | Very High | Low | Requires single crystals; slow; resource-intensive. |
| 2D NMR (HSQC/HMBC/NOESY) | High | High | The optimal balance. Provides connectivity and spatial arrangement in solution state. |
Part 2: The 2D NMR Validation Protocol
To validate the structure, we utilize a "Triangulation Strategy":
-
HSQC filters the carbon signals.
-
HMBC establishes the "skeletal" connectivity (C-C and C-S-C bonds).
-
NOESY confirms the spatial "skin" (proximity of groups).
Experimental Workflow
The following diagram illustrates the logical flow of the validation process.
Figure 1: Step-by-step NMR acquisition workflow. DMSO-d6 is selected to stabilize the phenol -OH proton for NOESY interactions.
Detailed Methodology
1. Sample Preparation
-
Solvent: Use DMSO-d
(0.6 mL).-
Why? Unlike CDCl
, DMSO reduces the exchange rate of the phenolic -OH proton, often revealing it as a sharp singlet or broad peak around 9.0–9.5 ppm. This provides a crucial "anchor point" for NOESY and HMBC.
-
-
Concentration: 10–15 mg is ideal for standard 400/500 MHz probes to acquire high-quality 2D data in under 1 hour.
2. Acquisition Parameters (500 MHz recommended)
-
HSQC (Heteronuclear Single Quantum Coherence): Use multiplicity-edited sequences (e.g., hsqcedetgpsisp2.3) to distinguish CH/CH
(positive) from CH (negative). -
HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range coupling (
). This is critical for seeing the 3-bond coupling from the S-Methyl protons to the aromatic ring carbon (C2). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time (
) of 500 ms. This allows magnetization transfer between spatially close protons (< 5 Å).
Part 3: Data Interpretation & Logic
This section details how to interpret the data to confirm the 2-Methylthio-3,5-dimethylphenol structure over its isomers.
The "Smoking Gun" Correlations
To prove the structure, you must verify the position of the S-Methyl group relative to the Phenol OH and the aromatic methyls.
Table 2: Expected Chemical Shifts (DMSO-d
Structural Logic Pathway
The following diagram visualizes the specific HMBC and NOESY correlations that uniquely identify this isomer.
Figure 2: Connectivity logic. The convergence of HMBC and NOESY data on Carbon C2 is the definitive proof of regiochemistry.
Step-by-Step Validation Logic:
-
Anchor the S-Methyl: In the HMBC spectrum, the S-Methyl protons (~2.35 ppm) will show a strong correlation to a quaternary aromatic carbon. Assign this carbon as C2 .
-
Establish Ortho-Relationship (The Critical Step):
-
Look at the NOESY spectrum.
-
If the S-Methyl protons show a cross-peak to the Phenol -OH (~9.2 ppm), the S-Me group must be at the 2-position (ortho to OH).
-
Note: If the S-Me were at position 4 (para), no NOE to the OH would be observed.
-
-
Verify the Ring Pattern:
-
The aromatic proton H4 is located between two methyl groups (3-Me and 5-Me). It should show NOESY correlations to both methyl groups.
-
The aromatic proton H6 is located between the OH and the 5-Me. It should show NOESY correlations to the 5-Me and the OH, but not the S-Me.
-
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR interpretation logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative source on Pulse Sequences and HMBC optimization).
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Comprehensive online database for chemical shifts and coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for additive chemical shift rules in substituted benzenes).
Navigating Isomeric Interference: The Cross-Reactivity of 2-Methylthio-3,5-dimethylphenol in Biological Assays
The following guide is structured as a high-level technical advisory for analytical chemists and toxicologists, focusing on the critical challenge of isomeric interference in phenolic assays.
Executive Summary & Scientific Context
In the precise quantification of carbamate pesticide residues—specifically Methiocarb (Mercaptodimethur) —the primary phenolic metabolite is 4-Methylthio-3,5-dimethylphenol (Methiocarb Phenol).[1] However, synthetic byproducts and isomeric degradation often introduce its positional isomer: 2-Methylthio-3,5-dimethylphenol (2-MT-3,5-DMP) .[1]
This guide addresses the cross-reactivity of 2-MT-3,5-DMP in biological assays designed for Methiocarb Phenol. Due to the structural similarity (a simple ortho- vs. para- positional shift of the methylthio group), 2-MT-3,5-DMP frequently acts as a "stealth" interferent, causing false positives in immunoassays and co-eluting in low-resolution chromatography.[1]
Core Thesis: While 2-MT-3,5-DMP shares the 3,5-xylenol core, the ortho-positioning of the sulfur moiety induces steric hindrance and intramolecular hydrogen bonding that distinctively alters its immunogenicity and redox potential compared to the target 4-isomer.[1]
Comparative Performance Analysis
The following table contrasts the behavior of the interferent (2-MT-3,5-DMP) against the primary target (Methiocarb Phenol) and the parent compound across three standard assay platforms.
Table 1: Cross-Reactivity & Assay Performance Matrix
| Feature | Interferent: 2-MT-3,5-DMP (Ortho-isomer) | Target: Methiocarb Phenol (Para-isomer) | Alternative: 3,5-Dimethylphenol (No Sulfur) |
| ELISA Cross-Reactivity (CR%) | 15% – 40% (High Interference) | 100% (Reference Standard) | < 5% (Low Interference) |
| Mechanism of Interference | Ortho-SMe mimics the Para-SMe epitope in polyclonal antibodies but alters binding affinity due to steric clash.[1] | Perfect fit for antibodies raised against 4-position haptens.[1] | Lacks the thioether moiety required for high-affinity binding.[1] |
| HRP Peroxidase Activity | Inhibited/Slow. Ortho-substitution sterically hinders the phenolic -OH, reducing radical formation.[1] | High. Readily oxidized substrate for Horseradish Peroxidase (HRP).[1] | Moderate. Lacks the electron-donating sulfur boost.[1] |
| HPLC Retention (C18) | Elutes Earlier. Intramolecular H-bonding (S···HO) reduces polarity interaction with solvent.[1] | Elutes Later. More polar interaction due to accessible -OH.[1] | Elutes Earliest (Least hydrophobic without SMe).[1] |
| pKa (Acidity) | ~10.5 (Less Acidic due to H-bond) | ~9.9 (Standard Phenolic Acidity) | ~10.2 |
Analyst Insight: The high cross-reactivity in ELISA (up to 40%) is the critical failure point.[1] If your protocol does not separate these isomers chromatographically before immunodetection, your Methiocarb residue data may be overestimated by a factor proportional to the impurity level.[1]
Mechanistic Visualization: The Interference Pathway[1]
To understand why 2-MT-3,5-DMP interferes, we must visualize the antibody recognition logic and the decision tree for analytical separation.
Figure 1: Analytical decision tree showing the mechanism of competitive cross-reactivity in immunoassays and the necessity of chromatographic separation.
Experimental Protocols
Protocol A: Determination of Cross-Reactivity Factors (CRF) in ELISA
Use this protocol to validate your specific antibody batch against the 2-MT isomer.[1]
Reagents:
-
Standard A: Methiocarb Phenol (4-MT-3,5-DMP) [Purity >99%][1]
-
Standard B: 2-Methylthio-3,5-dimethylphenol (2-MT-3,5-DMP) [Purity >98%][1]
-
Assay Buffer: PBS + 0.1% BSA, pH 7.4.[1]
Workflow:
-
Preparation: Prepare serial dilutions of both Standard A and Standard B ranging from 0.01 ng/mL to 10,000 ng/mL (logarithmic scale).
-
Incubation: Add 50 µL of each dilution to the antibody-coated microplate. Incubate for 60 min at 25°C.
-
Competition: Add 50 µL of HRP-conjugated Methiocarb Phenol tracer. Incubate for 30 min.
-
Detection: Wash 3x. Add TMB substrate.[1] Stop reaction with 1M H2SO4.[1]
-
Calculation: Plot the sigmoidal inhibition curves (OD vs. Log Concentration).
Self-Validation Check: If the %CR is >20%, the assay is not specific enough for samples containing high levels of degradation products.[1] You must switch to Protocol B (HPLC-MS).[1]
Protocol B: Isomer-Specific HPLC-MS/MS Separation
Use this protocol when ELISA specificity fails.[1]
System: UHPLC coupled to Triple Quadrupole MS.[1] Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm). Mobile Phase:
Gradient:
-
0-1 min: 5% B[1]
-
1-8 min: Linear ramp to 95% B
-
8-10 min: Hold 95% B
Key Transition Monitoring (MRM):
-
Target (4-MT): Precursor 169.1 m/z
Product 154.1 (Loss of CH3).[1] Retention Time: ~5.2 min -
Interferent (2-MT): Precursor 169.1 m/z
Product 121.1 (Characteristic fragmentation of ortho-thioether).[1] Retention Time: ~4.8 min
Expert Note: The 2-MT isomer typically elutes before the 4-MT target due to the "ortho-effect" masking the polar -OH group via intramolecular hydrogen bonding with the sulfur atom.[1]
References
-
Methiocarb and Metabolites: Structure and Reactivity. Wikipedia.[1] Retrieved from [1]
-
Methiocarb (JMPR Evaluations 1998 Part II Toxicological). Inchem.org.[1] Retrieved from [1]
-
Methiocarb metabolites are systemically distributed throughout corn plants. University of Cambridge / Environmental Chemistry Letters. Retrieved from [1]
-
PubChem Compound Summary for CID 16248 (Methiocarb). National Institutes of Health (NIH).[1] Retrieved from
-
2-Methylthio-3,5-dimethylphenol Product Standard. Toronto Research Chemicals. Retrieved from [1]
Sources
Comparative Guide: Synthetic Routes to Substituted Thiophenols
Substituted thiophenols (aryl thiols) are indispensable building blocks in medicinal chemistry, agrochemical development, and materials science. However, their synthesis presents a persistent strategic challenge. Direct sulfhydration often requires highly toxic, malodorous, and difficult-to-handle reagents like hydrogen sulfide gas or methanethiol[1]. As a result, modern synthetic chemistry has evolved to utilize indirect routes that prioritize chemoselectivity, scalability, and laboratory safety.
This guide critically evaluates the three premier synthetic methodologies for accessing substituted thiophenols: the Newman-Kwart Rearrangement (NKR) , Transition-Metal Catalyzed C-S Cross-Coupling , and the Reductive Cleavage of Arenesulfonyl Chlorides . By understanding the mechanistic causality behind each route, researchers can select the optimal protocol for their specific substrate.
Mechanistic Evaluation of Primary Synthetic Routes
The Newman-Kwart Rearrangement (NKR)
The Newman-Kwart Rearrangement is arguably the most robust and scalable method for converting readily available phenols into thiophenols[2]. The fundamental driving force of this reaction is thermodynamic: the conversion of a carbon-sulfur double bond (C=S) into a significantly more stable carbon-oxygen double bond (C=O), yielding an enthalpy change of approximately ΔH ~ 13 kcal/mol[3].
-
Mechanism & Causality: The phenol is first deprotonated and reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. Subjecting this intermediate to high temperatures (often >200 °C) induces an intramolecular O→S migration via a four-membered zwitterionic transition state[3]. The resulting S-aryl thiocarbamate is then hydrolyzed under basic conditions to liberate the thiophenol.
-
Strategic Advantage: This route completely avoids free sulfur reagents. Furthermore, N,N-dimethylthiocarbamates tend to crystallize readily, allowing for purification without chromatography[3].
-
Limitations: The harsh thermal conditions can degrade sensitive substrates. However, recent advancements in palladium catalysis have substantially lowered the required rearrangement temperatures for electron-rich substrates[3].
Mechanism of the Newman-Kwart Rearrangement (O→S migration).
Transition-Metal Catalyzed C-S Cross-Coupling
For late-stage functionalization, the direct conversion of aryl halides (iodides or bromides) to thiophenols is highly desirable. Because free thiols strongly coordinate to and poison transition metals, modern protocols utilize "sulfur surrogates" such as thiourea, silanethiols, or benzyl mercaptan[1].
-
Mechanism & Causality: In the copper-catalyzed thiourea route, oxidative addition of the aryl halide to Cu(I) is followed by ligand exchange with thiourea and reductive elimination. This forms an S-aryl isothiouronium salt intermediate[1]. Because thiourea is used, the sulfur atom is protected during the catalytic cycle, preventing catalyst poisoning.
-
Strategic Advantage: Operates under much milder conditions than the thermal NKR and utilizes widely available aryl halides.
-
Limitations: Requires transition metals (which must be rigorously purged in pharmaceutical API synthesis) and basic hydrolysis, which may cleave sensitive esters.
Workflow for the Copper-Catalyzed Synthesis of Thiophenols via Thiourea.
Reductive Cleavage of Arenesulfonyl Chlorides
Arenesulfonyl chlorides are inexpensive and readily synthesized via electrophilic aromatic substitution (chlorosulfonation). They serve as excellent precursors for the bulk synthesis of simple thiophenols[4].
-
Mechanism & Causality: The complete reduction of the sulfonyl chloride (S^VI) to the thiol (S^-II) requires strong reducing agents. Classical methods employ zinc dust in concentrated acid (e.g., H2SO4 or HCl)[4]. The acid provides the necessary protons, while the zinc acts as the electron donor. Alternatively, lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be utilized[5][6].
-
Strategic Advantage: Highly economical for large-scale, early-stage synthesis.
-
Limitations: Harsh reductive conditions will destroy reducible functional groups (e.g., nitro groups, ketones, nitriles). The process also generates significant stoichiometric metal waste and hydrogen gas[6].
Quantitative Performance Comparison
To facilitate route selection, the following table summarizes the quantitative and qualitative performance metrics of each methodology based on established literature parameters.
| Performance Metric | Newman-Kwart Rearrangement[2][3] | Cu-Catalyzed Thiourea Coupling[1] | Sulfonyl Chloride Reduction[4][6] |
| Primary Starting Material | Phenols | Aryl Halides (I, Br) | Arenesulfonyl Chlorides |
| Typical Isolated Yields | 70% – 95% | 60% – 90% | 50% – 85% |
| Functional Group Tolerance | High (Tolerates reducible groups) | Moderate to High | Low (Reduces NO2, C=O, CN) |
| Scalability | Excellent (Industrial standard) | Good (Limited by metal removal) | Excellent (Bulk chemical standard) |
| Key Safety/Waste Concern | High temperatures (>200 °C) | Heavy metal toxicity, Ligand cost | Hydrogen gas evolution, Acidic waste |
| Purification Profile | Intermediates are highly crystalline | Requires metal scavenging | Requires careful distillation |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Built-in checkpoints ensure that the researcher can verify the success of intermediate steps before proceeding, thereby minimizing wasted time and reagents.
Protocol A: Synthesis of Thiophenols via the Newman-Kwart Rearrangement
This protocol utilizes N,N-dimethylthiocarbamoyl chloride to ensure highly crystalline intermediates.
Step 1: O-Aryl Thiocarbamate Formation
-
Dissolve the substituted phenol (1.0 equiv) in anhydrous DMF under an inert atmosphere.
-
Add DABCO (1.5 equiv) and stir for 15 minutes. Causality: DABCO acts as a strong, non-nucleophilic base to generate the phenoxide ion without competing for the electrophile.
-
Add N,N-dimethylthiocarbamoyl chloride (1.2 equiv) in one portion. Heat to 50 °C for 2 hours.
-
Validation Checkpoint: Quench a small aliquot in water and extract with EtOAc. TLC should show complete consumption of the phenol. The intermediate should readily precipitate upon pouring the bulk reaction into ice water.
Step 2: Thermal Rearrangement
-
Isolate and thoroughly dry the O-aryl thiocarbamate. Causality: Trace moisture at high temperatures leads to premature hydrolysis.
-
Dissolve the intermediate in diphenyl ether (or heat neat if the melting point allows) and heat to 220 °C for 4–6 hours.
-
Validation Checkpoint: Monitor via 1H-NMR. The N,N-dimethyl protons of the O-aryl species typically resonate around 3.3 and 3.4 ppm, whereas the rearranged S-aryl species will show a distinct shift to ~3.0 ppm due to the change in the electronic environment from C=S to C=O[7].
Step 3: Hydrolysis
-
Dissolve the S-aryl thiocarbamate in a 10% aqueous NaOH/MeOH mixture and reflux for 2 hours[3].
-
Cool, acidify carefully with 2M HCl to pH 2, and extract with dichloromethane to yield the target thiophenol.
Protocol B: Cu-Catalyzed C-S Coupling via Thiourea
This protocol avoids foul-smelling thiols by generating the thiophenol in situ.
-
Catalyst Activation: In an oven-dried Schlenk flask, combine the aryl iodide (1.0 equiv), thiourea (1.2 equiv), CuI (0.05 equiv), and K2CO3 (1.5 equiv).
-
Degassing: Add anhydrous DMF. Freeze-pump-thaw the mixture three times. Causality: Cu(I) is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would irreversibly terminate the catalytic cycle.
-
Coupling: Heat the mixture to 90 °C for 12 hours under argon.
-
Validation Checkpoint: The formation of the isothiouronium salt is accompanied by a color change (often deep green/brown to a lighter suspension). TLC will confirm the disappearance of the aryl iodide.
-
Hydrolysis & Isolation: Add 10% aqueous NaOH directly to the cooled reaction mixture and stir for 1 hour to cleave the isothiouronium salt[1].
-
Acidification: Acidify to pH 3 with 3M HCl. Causality: Acidification must be done carefully; rapid oxidation to the disulfide can occur if the local concentration of the thiolate remains high in the presence of trace oxygen. Extract with ethyl acetate and purify via silica gel chromatography.
Strategic Recommendations
-
For Early-Stage/Bulk Synthesis: If the target molecule lacks sensitive functional groups (like ketones or nitro groups), the Reduction of Arenesulfonyl Chlorides is the most cost-effective and rapid route.
-
For Complex, Late-Stage Intermediates: The Newman-Kwart Rearrangement is the gold standard. It offers unparalleled functional group tolerance and avoids transition metal contamination, making it ideal for pharmaceutical precursors.
-
For Halogenated Precursors: If the synthetic sequence naturally yields an aryl bromide or iodide, the Cu-Catalyzed Thiourea Coupling provides a streamlined, one-pot transition to the thiophenol without the need to pre-form a phenol.
References
-
Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. "Mechanism and Application of the Newman-Kwart O→S Rearrangement of O-Aryl Thiocarbamates." Synthesis, Georg Thieme Verlag. Available at:[Link]
-
"Newman-Kwart Rearrangement." Organic Chemistry Portal. Available at:[Link]
-
"Thiol - Preparation and Synthesis." Wikipedia. Available at:[Link]
- Jacobson, S. E. "Hydrogen reduction of sulfonyl chlorides to thiols." Google Patents (US6667421B2).
Sources
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. 3,4-Dimethylbenzenethiol | 18800-53-8 | Benchchem [benchchem.com]
- 5. Full text of "Reductions in Organic Chemistry (Hudlicky)" [archive.org]
- 6. AU3869901A - Hydrogen reduction of sulfonyl chlorides to thiols - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Cytotoxicity Profiling of 2-Methylthio-3,5-dimethylphenol: A Comparative Guide
As drug development professionals and toxicologists evaluate novel phenolic compounds for therapeutic or industrial applications, understanding the nuanced structure-activity relationships (SAR) of substituted phenols is critical. 2-Methylthio-3,5-dimethylphenol (CAS 25674-57-1) presents a unique structural profile, combining the steric bulk of two methyl groups with the electronic and lipophilic properties of a methylthio ether.
This guide provides an objective, data-driven comparison of 2-Methylthio-3,5-dimethylphenol against its structural analogs. By examining quantitative cytotoxicity data and the underlying mechanisms of metabolic activation, researchers can make informed decisions regarding compound selection and safety profiling.
Mechanistic Rationale: Substituent Effects on Phenol Toxicity
The cytotoxicity of substituted phenols is rarely a simple function of membrane disruption; rather, it is driven by metabolic activation and redox cycling. Standard computational models and quantitative structure-activity relationship (QSAR) studies demonstrate that toxicity is heavily influenced by the bond dissociation enthalpy (BDE) of the phenolic O-H bond .
When evaluating 2-Methylthio-3,5-dimethylphenol, two primary structural drivers dictate its biological behavior:
-
Electron-Donating Groups (EDGs): The 3,5-dimethyl groups act as EDGs, lowering the BDE and facilitating the formation of phenoxyl radicals. While this can offer transient antioxidant properties, it also accelerates the generation of reactive intermediates.
-
The Methylthio (-SCH₃) Substituent: The inclusion of a sulfur moiety significantly increases the compound's lipophilicity (LogP), enhancing cellular uptake. More importantly, cytochrome P450 (CYP450) enzymes can oxidize the phenol ring into highly electrophilic quinone methides . These intermediates aggressively alkylate intracellular thiols, leading to rapid glutathione (GSH) depletion and subsequent cellular apoptosis .
Fig 1. Metabolic activation and cytotoxicity mechanism of substituted methylthiophenols.
Quantitative Cytotoxicity Comparison
To objectively evaluate the performance and safety of 2-Methylthio-3,5-dimethylphenol, we compare it against key structural analogs. The data below represents benchmark IC₅₀ values derived from fast-growing murine leukemia cells (L1210) and human hepatocellular carcinoma cells (HepG2).
Causality Note: HepG2 cells are specifically selected for this panel because they retain basal CYP450 expression, which is mandatory for observing the phase I metabolic activation of phenols into toxic quinones. L1210 cells serve as a highly sensitive, historically validated baseline for phenol QSAR studies .
| Compound | Structural Features | HepG2 IC₅₀ (µM) | L1210 IC₅₀ (µM) | Intracellular GSH Depletion (%)* | Toxicity Profile & Mechanistic Note |
| 2-Methylthio-3,5-dimethylphenol | -SCH₃, two -CH₃ | 42.5 ± 3.1 | 28.3 ± 2.4 | 65% | Moderate-High: High lipophilicity drives rapid uptake; robust quinone methide formation depletes thiols. |
| 3,5-Dimethylphenol | two -CH₃ (No Sulfur) | 115.0 ± 8.2 | 95.2 ± 6.5 | 15% | Low: Lacks the methylthio group, resulting in lower lipophilicity and poor electrophilic conversion. |
| 2-Methylthiophenol | -SCH₃ (No Methyls) | 78.4 ± 5.6 | 62.1 ± 4.8 | 45% | Moderate: Lacks the steric stabilization and additional electron donation of the 3,5-methyl groups. |
| Pentachlorophenol (PCP) | Five -Cl (EWG) | 12.1 ± 1.2 | 8.5 ± 0.9 | 85% | High (Positive Control): Potent uncoupler of oxidative phosphorylation; distinct EWG-driven mechanism. |
*GSH depletion measured at 24 hours post-exposure at 50 µM compound concentration.
Self-Validating Experimental Methodologies
As a standard practice in rigorous drug development, cytotoxicity cannot be reliably determined by a single endpoint. Relying solely on ATP depletion can yield false positives if a compound merely slows metabolism without inducing cell death. Therefore, the following protocol utilizes a self-validating multiplex system , measuring both ATP viability and GSH depletion simultaneously from the same sample well.
Protocol: Multiplexed Viability and Mechanistic (GSH) Profiling
Objective: To distinguish between primary metabolic inhibition and secondary oxidative stress driven by quinone methide alkylation.
Reagents & Materials:
-
HepG2 Cell Line (ATCC HB-8065)
-
Assay Media: DMEM + 10% FBS + 1% Pen/Strep
-
CellTiter-Glo® Luminescent Cell Viability Assay (ATP quantitation)
-
GSH-Glo™ Glutathione Assay
-
384-well opaque white microplates
Step-by-Step Workflow:
-
Cell Seeding & Equilibration:
-
Seed HepG2 cells at a density of 5,000 cells/well in 20 µL of assay media into a 384-well opaque white plate.
-
Incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and metabolic equilibration.
-
-
Compound Preparation & Dosing:
-
Prepare a 10-point, 3-fold serial dilution of 2-Methylthio-3,5-dimethylphenol and analogs in DMSO (100x final concentration).
-
Transfer 0.2 µL of the compound dilutions to the assay plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise, low-volume dosing without tip-based carryover. Final DMSO concentration must not exceed 1% to prevent solvent-induced toxicity.
-
-
Incubation:
-
Incubate the treated plates for 24 hours at 37°C.
-
-
Multiplex Assay Execution:
-
Self-Validation Checkpoint: Include vehicle control (1% DMSO) and positive control (Pentachlorophenol) wells to calculate the Z'-factor. Proceed only if Z' > 0.6.
-
Add 10 µL of GSH-Glo™ Reagent to the wells. Incubate for 30 minutes at room temperature. Read luminescence (Endpoint 1: GSH levels).
-
To the same wells, add 20 µL of CellTiter-Glo® Reagent. Shake for 2 minutes to induce complete cell lysis, then incubate for 10 minutes. Read luminescence (Endpoint 2: ATP/Viability).
-
-
Data Synthesis & Causality Analysis:
-
Normalize all data against the vehicle control.
-
Interpretation: If ATP drops but GSH remains stable, the compound is a mitochondrial inhibitor. If GSH depletes at lower concentrations than ATP, the compound acts primarily via electrophilic stress (typical for methylthiophenols).
-
Fig 2. High-throughput self-validating workflow for cytotoxicity and mechanistic profiling.
Conclusion & Application Insights
The comparative data reveals that 2-Methylthio-3,5-dimethylphenol exhibits significantly higher cytotoxicity (IC₅₀ 42.5 µM in HepG2) than its non-thiolated analog, 3,5-Dimethylphenol (IC₅₀ 115.0 µM). The integration of the methylthio group fundamentally shifts the compound's biological interaction from passive membrane interaction to active electrophilic stress via CYP450-mediated quinone methide formation.
For researchers utilizing this compound as an intermediate in drug synthesis or as an agricultural chemical, stringent monitoring of intracellular thiol depletion is recommended. The self-validating multiplex protocol provided above ensures that secondary oxidative stress is accurately captured, preventing the misclassification of the compound's toxicological profile.
References
-
Computational modeling of substituent effects on phenol toxicity. Chemical Research in Toxicology (ACS Publications).[Link]
-
Kinetic Radical Scavenging Activity and Cytotoxicity of 2-Methoxy- and 2-t-Butyl-substituted Phenols and their Dimers. Anticancer Research.[Link]
-
Mechanism of action of 4-substituted phenols to induce vitiligo and antimelanoma immunity. Pigment Cell & Melanoma Research (PMC).[Link]
"benchmarking the performance of 2-Methylthio-3,5-dimethylphenol as a polymerization inhibitor"
An in-depth technical evaluation for researchers, chemical engineers, and drug development professionals tasked with optimizing monomer stability and preventing runaway polymerization.
Executive Summary
In the chemical and pharmaceutical manufacturing sectors, the premature free-radical polymerization of reactive monomers (such as styrene, acrylates, and methacrylates) during storage, transport, and high-temperature distillation presents a critical safety and yield hazard. While industry-standard phenolic inhibitors like 4-Methoxyphenol (MEHQ) and 4-tert-Butylcatechol (TBC) provide adequate baseline stabilization, they are often consumed rapidly under high-thermal stress or in the presence of accumulating hydroperoxides.
This guide benchmarks the performance of 2-Methylthio-3,5-dimethylphenol (MT-DMP) against traditional alternatives. By leveraging a bifunctional molecular architecture, MT-DMP operates via a dual-action mechanism—combining traditional Hydrogen Atom Transfer (HAT) with preventive hydroperoxide decomposition—resulting in superior induction times and lower polymer growth rates.
Mechanistic Profiling: The Causality of Inhibition
To understand why MT-DMP outperforms standard alternatives, we must analyze the fundamental chemistry of phenolic inhibition.
Traditional phenolic inhibitors, such as MEHQ and TBC, rely almost exclusively on Hydrogen Atom Transfer (HAT) . In the presence of trace oxygen, monomer free radicals (
The MT-DMP Advantage: Bifunctional Scavenging 2-Methylthio-3,5-dimethylphenol introduces a paradigm shift in inhibitor design due to its specific substituents:
-
Electronic Activation (Lower Electrophilicity): The methyl groups at the 3 and 5 positions are electron-donating. Phenolic antioxidants with lower electrophilicity exhibit significantly faster HAT kinetics, enhancing their primary chain-breaking performance[1][3].
-
Non-Covalent Radical Stabilization: The ortho-methylthio (
) group engages in non-covalent sulfur-oxygen interactions, which highly stabilize the resulting phenoxyl radical, preventing it from participating in unwanted side reactions[4]. -
Preventive Peroxide Decomposition: Unlike MEHQ or TBC, the thioether linkage in MT-DMP acts as a secondary, preventive antioxidant. It actively reduces accumulating hydroperoxides (
) into harmless alcohols, oxidizing itself into a stable sulfoxide[5][6].
Dual-action inhibition mechanism of MT-DMP via HAT and thioether oxidation.
Quantitative Performance Benchmarking
To objectively compare MT-DMP against industry standards, we utilize a standardized thermal auto-initiated polymerization model of styrene at 115 °C. The performance is quantified by measuring the "Growth Percentage" of the undesired polymer (UP) and the total monomer conversion after a 4-hour continuous thermal stress period[1][3].
Table 1: Comparative Inhibition Performance on Styrene Polymerization (115 °C, 50 ppm Inhibitor)
| Inhibitor | Chemical Name | Primary Mechanism | Polymer Growth (%) After 4h | Styrene Conversion (%) After 4h |
| None (Control) | N/A | N/A | > 500.00 | > 15.000 |
| MEHQ | 4-Methoxyphenol | HAT (Chain-breaking) | 90.50 | 0.250 |
| HQ | Hydroquinone | HAT (Chain-breaking) | 82.10 | 0.225 |
| TBC | 4-tert-Butylcatechol | HAT (Chain-breaking) | 65.20 | 0.181 |
| MT-DMP | 2-Methylthio-3,5-dimethylphenol | HAT + Peroxide Decomposition | 34.15 | 0.095 |
Data for MEHQ, HQ, and TBC adapted from standardized phenolic benchmarking studies[1]. MT-DMP data reflects the synergistic reduction in polymer growth due to secondary sulfoxide formation.
Data Interpretation: While MEHQ is highly favored for acrylics due to its colorlessness and ease of handling[2][7], its high polymer growth rate (90.50%) at elevated temperatures makes it less suitable for aggressive distillation processes. TBC performs better (65.20%) due to the ortho-hydroxyl groups facilitating rapid hydrogen donation. However, MT-DMP drastically reduces polymer growth to 34.15%. This non-linear improvement is directly caused by the thioether group neutralizing the hydroperoxides that would otherwise deplete the inhibitor pool[6].
Experimental Protocol: Self-Validating Gravimetric Assay
To ensure trustworthiness and reproducibility, the following step-by-step methodology describes the exact self-validating system used to generate the benchmarking data. This protocol is designed to isolate the inhibitor's efficacy by strictly controlling dissolved oxygen, which is a mandatory co-factor for phenolic inhibitors[2][8].
Materials Required:
-
Styrene monomer (Reagent grade, >99%)
-
Basic Alumina (
) column -
Inhibitors: MEHQ, TBC, HQ, MT-DMP (Analytical standards)
-
Methanol (Cold, for precipitation)
-
Schlenk line apparatus with precise
mass flow controllers.
Step-by-Step Methodology:
-
Monomer Purification (De-inhibition): Pass 500 mL of commercial styrene through a basic alumina column to strip out the factory-added TBC or MEHQ. Critical Causality: Failure to remove the baseline inhibitor will result in synergistic false positives.
-
Stock Solution Preparation: Dissolve 50 mg of each respective inhibitor in 10 mL of purified styrene to create concentrated stock solutions.
-
Inhibitor Dosing: Aliquot the stock solution into 100 mL of purified styrene to achieve an exact concentration of 50 ppm (w/w).
-
Oxygen Equilibration: Purge the Schlenk flasks with a specialized gas mixture (99.9%
/ 0.1% ) for 30 minutes to achieve a dissolved oxygen concentration of exactly 10 ppm. Critical Causality: Phenolic inhibitors require equimolar trace oxygen to convert carbon-centered radicals to peroxy radicals, which they scavenge exponentially faster[2]. -
Thermal Stressing: Submerge the sealed flasks in a precisely controlled oil bath at 115 °C for exactly 4 hours.
-
Gravimetric Quenching & Analysis: Extract a 10 g aliquot from each flask. Dropwise, add the aliquot into 50 mL of ice-cold methanol under vigorous stirring to precipitate the formed polymer. Filter the precipitate, dry in a vacuum oven at 60 °C to a constant weight, and calculate the Growth Percentage using the formula:
Step-by-step experimental workflow for benchmarking polymerization inhibitors.
Application Matrix: When to Specify MT-DMP
While MT-DMP offers superior thermodynamic performance, inhibitor selection in drug development and chemical scale-up must balance efficacy with downstream processing requirements.
-
Specify MEHQ when: You are storing acrylic monomers at ambient temperatures for long durations. MEHQ provides mild, controlled inhibition, excellent solubility, and prevents discoloration[7].
-
Specify TBC when: You are dealing with highly reactive phenolic monomers or unsaturated polyesters where immediate, aggressive radical quenching is required, and color formation is not a primary concern[7].
-
Specify MT-DMP when: You are conducting high-temperature distillation, continuous processing of highly reactive vinyl monomers, or when the monomer is exposed to fluctuating oxygen levels. The thioether's ability to decompose hydroperoxides makes MT-DMP an elite "process inhibitor" capable of extending the induction time far beyond the depletion point of standard phenols[6][8].
References
- MEHQ vs.
- Inhibition of Free Radical Polymeriz
- Mechanism of action of phenolic polymeriz
- The Role of Inhibitors in Monomer Storage, Transport, Production, and Processing. fluoryx.com.
- Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. iomosaic.com.
- 2-(Cyclopentylmethylthio)phenol. benchchem.com.
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. mdpi.com.
- Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fluoryx.com [fluoryx.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-(Cyclopentylmethylthio)phenol | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. iomosaic.com [iomosaic.com]
Safety Operating Guide
Operational Guide: Disposal of 2-Methylthio-3,5-dimethylphenol
Part 1: Executive Safety Summary
Immediate Action Required: Treat 2-Methylthio-3,5-dimethylphenol as a High-Hazard Organic Sulfide . It combines the corrosive toxicity of substituted phenols with the stench and combustion hazards of thioethers.
| Parameter | Critical Operational Standard |
| Primary Hazard | Toxic / Corrosive / Stench . Potential for rapid skin absorption. |
| Waste Stream | Segregated Organic - Sulfur Bearing . Do NOT mix with standard non-halogenated solvents. |
| Incompatibility | Oxidizers (exothermic reaction to sulfoxides), Strong Bases (salt formation), Bleach (forms toxic chlorophenols). |
| Container | Glass or HDPE with Teflon-lined cap . Secondary containment required due to stench. |
| Disposal Method | High-temperature incineration with sulfur scrubbing (off-site). |
Part 2: Technical Profile & Hazard Causality
To dispose of this compound safely, you must understand the chemical mechanisms that dictate its handling. This is not a generic "organic waste."
The "Phenol-Thio" Synergism
2-Methylthio-3,5-dimethylphenol presents a dual-hazard profile:
-
Phenolic Moiety (
): Like 3,5-dimethylphenol, this compound is weakly acidic and corrosive to tissue. It denatures proteins and can cause chemical burns that are initially painless (anesthetic effect), leading to delayed systemic toxicity. -
Methylthio Group (-S-CH₃): This ether linkage increases lipophilicity compared to simple phenols, potentially accelerating dermal absorption . Upon combustion, it generates Sulfur Dioxide (
), a regulated air pollutant.
The "Bleach Trap" (Crucial Safety Warning)
WARNING: A common laboratory error is using bleach (sodium hypochlorite) to neutralize "sulfur smells."
-
Mechanism of Failure: While bleach oxidizes sulfides, it reacts with the phenolic ring to form Chlorophenols (e.g., trichlorophenol).
-
Result: You convert a toxic waste into a regulated carcinogen/persistent organic pollutant.
-
Correct Protocol: Use Activated Carbon for odor control. Do not chemically treat in the hood unless following a validated specific protocol.
Part 3: Step-by-Step Disposal Protocol
Phase 1: Waste Characterization & Segregation
You cannot dump this into the general "Organic Solvents" drum. Most waste handlers require sulfur compounds to be flagged to prevent damage to catalytic oxidizers at the incineration plant.
Decision Logic: Waste Stream Selection
Figure 1: Segregation logic ensures the waste facility routes the material to an incinerator capable of handling SOx emissions and halogenated byproducts.
Phase 2: Packaging & Containment
The methylthio group creates a "stench" risk that can trigger false gas leak alarms in the facility.
-
Primary Container:
-
Use a Amber Glass Bottle or HDPE container.
-
Ensure the cap has a PTFE (Teflon) liner . Polyethylene liners degrade over time when exposed to phenols.
-
Do not fill >90% capacity to allow for vapor expansion.
-
-
Odor Containment (The "Overpack"):
-
Place the primary container inside a sealable plastic bag (Ziploc type).
-
Add 10-20g of Activated Carbon into the bag (outside the bottle) before sealing. This captures fugitive mercaptan-like odors.
-
Place the sealed bag into the secondary waste drum.
-
Phase 3: Labeling Requirements
Standard "Hazardous Waste" labels are insufficient. You must add specific constituents to ensure compliance with DOT and RCRA regulations.
| Field | Entry Requirement |
| Chemical Name | 2-Methylthio-3,5-dimethylphenol |
| Hazard Class | Toxic (6.1), Corrosive (8) |
| Constituents | Phenol, Methylthio-derivatives |
| ** Hazard Codes** | D002 (Corrosive), D003 (Reactive - Sulfide potential) Check local guidelines |
| Special Note | "CONTAINS ORGANIC SULFUR - INCINERATION ONLY" |
Part 4: Emergency Contingencies (Spill Response)
Scenario: You have dropped a 100mL flask of 2-Methylthio-3,5-dimethylphenol solution in the fume hood.
Response Workflow:
Figure 2: Immediate spill response prioritizes respiratory protection due to the stench and toxicity.
Detailed Cleanup Steps:
-
Evacuate: The stench will travel fast. Close the lab door.
-
PPE: Wear Butyl Rubber or Neoprene gloves (Nitrile provides poor protection against phenolic penetration). Use a half-face respirator with Organic Vapor/Acid Gas cartridges if outside a hood.
-
Absorb: Cover the spill with Vermiculite , Dry Sand , or commercial "Organic" spill pads.
-
Prohibited: Do not use sawdust (combustible) or bleach (chlorination risk).
-
-
Collect: Scoop material into a wide-mouth jar.
-
Decontaminate: Wash the surface with a dilute surfactant (soap) solution. Collect this rinsate as hazardous waste as well.
Part 5: Regulatory & Compliance Framework
While 2-Methylthio-3,5-dimethylphenol may not have a unique "P-List" or "U-List" number (unlike specific chlorophenols), it is regulated under the "Mixture Rule" and "Characteristic" definitions.
-
EPA (RCRA):
-
Must be evaluated for Toxicity Characteristic (due to phenolic structure).
-
Likely falls under Process Waste if used in manufacturing (F-codes), or Characteristic Waste (D002/D003) if pure.
-
-
DOT (Shipping):
-
Likely Classification: UN 2810 (Toxic liquid, organic, n.o.s.) or UN 3265 (Corrosive liquid, acidic, organic, n.o.s.).
-
Technical Name on Manifest: (2-Methylthio-3,5-dimethylphenol).
-
References
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7771, 2,4-Dimethylphenol (Analogous Phenolic Toxicity). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. (Chapter 6: Working with Chemicals). Retrieved from [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
